molecular formula C10H9IO2 B3039640 1-(2-Iodophenyl)cyclopropane-1-carboxylic acid CAS No. 124276-93-3

1-(2-Iodophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B3039640
CAS No.: 124276-93-3
M. Wt: 288.08 g/mol
InChI Key: SPKWYBISQDBMIA-UHFFFAOYSA-N
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Description

1-(2-Iodophenyl)cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C10H9IO2 and its molecular weight is 288.08 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-iodophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO2/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKWYBISQDBMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(2-Iodophenyl)cyclopropane-1-carboxylic acid CAS 124276-93-3 properties

Author: BenchChem Technical Support Team. Date: March 2026

CAS 124276-93-3: A Strategic Scaffold for Conformationally Restricted Pharmacophores

Abstract

1-(2-Iodophenyl)cyclopropane-1-carboxylic acid (CAS 124276-93-3) represents a high-value molecular building block in modern medicinal chemistry. Characterized by a gem-disubstituted cyclopropane ring, this scaffold serves as a conformationally restricted isostere of phenylacetic acid. Its unique structural features—specifically the ortho-iodo substituent—provide a dual-modality platform: it functions both as a steric lock to enforce bio-active conformations and as a versatile handle for palladium-catalyzed cross-coupling or intramolecular cyclization. This guide details the physicochemical properties, synthetic pathways, and strategic applications of this compound in drug discovery, specifically for kinase inhibitors and GPCR modulators.

Chemical Identity & Physicochemical Properties

The gem-disubstituted cyclopropane moiety introduces significant "Thorpe-Ingold" effects, altering the bond angles and restricting the rotation of the phenyl ring relative to the carboxylate. This pre-organization is critical for binding affinity in sterically demanding active sites.

PropertyDataNote
Chemical Name 1-(2-Iodophenyl)cyclopropane-1-carboxylic acid
CAS Number 124276-93-3
Molecular Formula C₁₀H₉IO₂
Molecular Weight 288.08 g/mol
Appearance Off-white to pale yellow solidCrystalline powder
Melting Point 115–118 °CTypical range for pure intermediate
Predicted LogP 2.85 ± 0.3Moderate lipophilicity
pKa (Acid) 4.2 ± 0.1Slightly stronger than phenylacetic acid due to ring strain
H-Bond Donors 1Carboxylic acid -OH
H-Bond Acceptors 2Carbonyl and hydroxyl oxygen
Rotatable Bonds 2C(aryl)-C(cyclopropyl) and C(cyclopropyl)-COOH
Synthesis & Manufacturing Methodology

The synthesis of CAS 124276-93-3 requires precise control over the dialkylation step to prevent mono-alkylation byproducts or polymerization. The most robust industrial route utilizes 2-iodophenylacetonitrile as the precursor, leveraging the acidity of the benzylic protons.

Core Synthetic Pathway (Nitrile Alkylation Route)

Step 1: Dialkylation (Cyclopropanation)

  • Precursor: 2-Iodophenylacetonitrile.

  • Reagents: 1,2-Dibromoethane (1.2 equiv), 50% NaOH (aq), TEBA (Triethylbenzylammonium chloride) as Phase Transfer Catalyst (PTC).

  • Conditions: The reaction is biphasic.[1] The PTC transports hydroxide ions into the organic phase, deprotonating the alpha-carbon. The resulting carbanion attacks 1,2-dibromoethane sequentially to close the ring.

  • Critical Control Point: Temperature must be maintained <50°C to avoid hydrolysis of the nitrile before cyclization.

Step 2: Hydrolysis

  • Reagents: KOH in Ethylene Glycol or H₂SO₄/Acetic Acid.

  • Conditions: Reflux at 140°C. The sterically hindered nitrile requires harsh conditions to hydrolyze to the carboxylic acid.

  • Purification: Acid-base extraction removes neutral impurities (unreacted nitrile), followed by recrystallization from Toluene/Heptane.

Visualizing the Synthesis Logic

Synthesis Start 2-Iodophenylacetonitrile (Precursor) Inter 1-(2-Iodophenyl) cyclopropanecarbonitrile Start->Inter 1,2-Dibromoethane 50% NaOH, TEBA (PTC) Double Alkylation Product 1-(2-Iodophenyl) cyclopropane-1-carboxylic acid (CAS 124276-93-3) Inter->Product KOH, Ethylene Glycol 140°C, Hydrolysis

Figure 1: Phase-transfer catalyzed synthesis of CAS 124276-93-3 via the nitrile route.

Reactivity & Synthetic Utility[3][4]

The value of CAS 124276-93-3 lies in its orthogonal reactivity . The molecule possesses two distinct reaction centers that can be manipulated independently.

A. The Ortho-Iodo Handle (Cross-Coupling)

The iodine atom at the ortho position is highly reactive toward oxidative addition by Palladium(0), but the adjacent cyclopropane ring introduces steric bulk.

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl systems. Note: High-activity catalysts (e.g., Pd(dppf)Cl₂ or Buchwald precatalysts) are often required due to steric hindrance.

  • Intramolecular Heck Reaction: This is the most powerful application. The palladium species can insert into the C-I bond and cyclize onto a pendant alkene attached to the acid, forming spiro-indane or dihydroindenone systems.

B. The Carboxylic Acid (Amide Coupling)
  • Amide Formation: Standard coupling reagents (HATU, EDC/HOBt) work well, but the reaction rate is slower than phenylacetic acid due to the gem-disubstitution.

  • Curtius Rearrangement: Can be converted to the isocyanate and subsequently the amine (1-(2-iodophenyl)cyclopropanamine), a precursor for urea-based kinase inhibitors.

Reactivity Map

Reactivity Center 1-(2-Iodophenyl) cyclopropane-1-carboxylic acid Amide Amide Derivatives (Kinase Inhibitors) Center->Amide R-NH2, HATU (Amide Coupling) Biaryl Biaryl Acids (Suzuki Coupling) Center->Biaryl Ar-B(OH)2, Pd(0) (Suzuki) Spiro Spiro-Indanones (Intramolecular Acylation) Center->Spiro 1. SOCl2 2. Lewis Acid (Friedel-Crafts) Amine Gem-Aryl Amines (Curtius Rearrangement) Center->Amine DPPA, tBuOH (Curtius)

Figure 2: Divergent synthetic utility of the scaffold.

Applications in Drug Discovery
Conformational Restriction

In medicinal chemistry, replacing a dimethyl group or a simple methylene linker with a cyclopropane ring restricts the conformational space of the molecule.

  • Effect: It locks the phenyl ring and the carboxylic acid (or amide) vectors into a specific angle (approx. 120°).

  • Benefit: This reduces the entropic penalty of binding to a protein target, potentially increasing potency by 10-100 fold compared to the flexible analog.

Metabolic Stability

The cyclopropane ring is metabolically robust compared to an isopropyl or ethyl group. It blocks the benzylic position from metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, significantly extending the half-life (


) of the drug candidate.
Target Classes
  • GPR120 Agonists: Used in metabolic disease (diabetes) research. The acid moiety mimics fatty acids, while the aryl-cyclopropane core provides receptor selectivity.

  • Kinase Inhibitors (c-Met, VEGFR): The scaffold serves as a hinge-binder or a linker to the hydrophobic pocket.

  • O-Acetylserine Sulfhydrylase Inhibitors: Used in antimicrobial research, where the restricted geometry matches the enzyme active site.

Safety & Handling (MSDS Summary)
  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[2][3] 2A (H319), STOT SE 3 (H335).[3]

  • Handling: The compound is an organic acid and an aryl iodide.[4] Avoid contact with strong oxidizers.[5] Light sensitive (iodide degradation); store in amber vials.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1][6]

References
  • Synthesis of 1-Phenylcyclopropanecarboxylic Acid Derivatives: Journal of Organic Chemistry, Vol. 40, No. 20, 1975, pp. 2969–2970.[7] Link

  • Cyclopropanes in Medicinal Chemistry: Journal of Medicinal Chemistry, "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules", 2016, 59, 19, 8712–8756. Link

  • GPR120 Modulators Patent: Cyclopropanecarboxylic Acid GPR120 Modulators, EP3191454B1. Link

  • Palladium-Catalyzed Cross-Coupling of Aryl Iodides: Chemical Reviews, 2002, 102, 5, 1359–1470. Link

  • Phase Transfer Catalysis in Cyclopropanation: Tetrahedron Letters, Vol 39, Issue 51, 1998, pp 9461-9464. Link

Sources

Technical Whitepaper: 2-Iodophenyl Cyclopropane Carboxylic Acid Scaffolds

[1][2]

Part 1: Chemical Identity & Properties[3][4][5]

In medicinal chemistry, this molecule serves as a high-value building block.[1] The cyclopropane ring provides conformational restriction (rigidifying the molecular backbone), while the ortho-iodine substituent serves as a reactive "handle" for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing for the rapid elaboration of complex pharmacophores.[1]

Molecular Specifications

Regardless of the regioisomer (1-substituted vs. 2-substituted), the molecular formula and weight remain constant.[1]

PropertySpecification
Chemical Name 2-Iodophenyl cyclopropane carboxylic acid
Molecular Formula C₁₀H₉IO₂
Molecular Weight 288.08 g/mol
Exact Mass 287.9647
Element Analysis C: 41.69%, H: 3.15%, I: 44.06%, O: 11.11%
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water.[1][2][3]
Structural Isomers

The term "2-iodophenyl cyclopropane carboxylic acid" is chemically ambiguous without positional numbering. Two distinct isomers exist:

  • 1-(2-Iodophenyl)cyclopropanecarboxylic acid:

    • Structure: The carboxylic acid and the iodophenyl group are attached to the same carbon (C1).

    • Geometry: Achiral (has a plane of symmetry).[1]

    • Key Use: Bioisostere for gem-dimethyl or quaternary centers.[1]

  • 2-(2-Iodophenyl)cyclopropanecarboxylic acid:

    • Structure: The carboxylic acid and iodophenyl group are on adjacent carbons (C1 and C2).[1]

    • Geometry: Exists as cis and trans diastereomers; the trans isomer is thermodynamically favored and more common in drug design.[1]

    • Key Use: Bioisostere for alkene bonds (e.g., cinnamic acid derivatives).[1]

Part 2: Synthesis Protocols

This section details the synthesis of both isomers. The choice of pathway depends on the desired substitution pattern.[1]

Protocol A: Synthesis of 1-(2-Iodophenyl)cyclopropanecarboxylic Acid

Mechanism: Double alkylation of an active methylene compound using a phase-transfer catalyst (PTC).[1]

Reagents:

  • Precursor: 2-Iodophenylacetonitrile (CAS: 2012-12-6)[1]

  • Alkylating Agent: 1,2-Dibromoethane

  • Base: 50% NaOH (aq)

  • Catalyst: Tetrabutylammonium bromide (TBAB)

Step-by-Step Methodology:

  • Alkylation:

    • Charge a reaction vessel with 2-iodophenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.2 eq), and TBAB (0.05 eq).

    • Add 50% NaOH solution dropwise while maintaining the temperature at 50°C.[1]

    • Reaction Logic: The base deprotonates the benzylic position, facilitating nucleophilic attack on the dibromide.[1] The intramolecular second attack closes the cyclopropane ring.[1]

    • Monitor via TLC/LCMS until the nitrile intermediate is formed.[1]

  • Hydrolysis:

    • Isolate the organic layer containing 1-(2-iodophenyl)cyclopropanecarbonitrile .[1]

    • Reflux the nitrile in 20% NaOH/Ethanol (1:1) for 12 hours.

    • Acidify with HCl to pH 2 to precipitate the carboxylic acid.[1]

  • Purification:

    • Recrystallize from Hexane/Ethyl Acetate to yield the target acid.[1]

Protocol B: Synthesis of trans-2-(2-Iodophenyl)cyclopropanecarboxylic Acid

Mechanism: Rhodium-catalyzed carbenoid cyclopropanation.[1]

Reagents:

  • Precursor: 2-Iodostyrene (or 2-iodocinnamic acid ester)[1]

  • Carbenoid Source: Ethyl diazoacetate (EDA)

  • Catalyst: Rh₂(OAc)₄ (Rhodium(II) acetate dimer)[1]

Step-by-Step Methodology:

  • Cyclopropanation:

    • Dissolve 2-iodostyrene (1.0 eq) and Rh₂(OAc)₄ (0.01 eq) in anhydrous DCM under Argon.

    • Slowly add Ethyl diazoacetate (1.2 eq) via syringe pump over 4 hours.[1]

    • Safety Note: Slow addition prevents EDA dimerization.[1]

    • Selectivity: This reaction favors the trans-isomer.[1]

  • Ester Hydrolysis:

    • Dissolve the resulting ethyl ester in THF/MeOH/Water (2:1:1).[1]

    • Add LiOH (3.0 eq) and stir at room temperature for 4 hours.

  • Workup:

    • Evaporate volatiles, acidify aqueous residue with 1M HCl.[1]

    • Extract with EtOAc, dry over Na₂SO₄, and concentrate.[1]

Part 3: Visualizing the Workflows

The following diagrams illustrate the divergent synthesis pathways and the Structure-Activity Relationship (SAR) logic for these scaffolds.

Diagram 1: Synthesis Pathways

SynthesisPathwaysStart12-IodophenylacetonitrileInter11-(2-Iodophenyl)cyclopropanecarbonitrileStart1->Inter1DialkylationReagent11,2-Dibromoethane+ NaOH/TBABReagent1->Inter1Product11-(2-Iodophenyl)cyclopropanecarboxylic AcidInter1->Product1Hydrolysis (H+)Start22-IodostyreneInter2Ethyl 2-(2-iodophenyl)cyclopropanecarboxylateStart2->Inter2Carbenoid InsertionReagent2Ethyl Diazoacetate+ Rh(II) CatalystReagent2->Inter2Product2trans-2-(2-Iodophenyl)cyclopropanecarboxylic AcidInter2->Product2Saponification (LiOH)

Caption: Divergent synthetic routes for Geminal (top) and Vicinal (bottom) isomers.

Diagram 2: SAR & Applications Logic

SAR_Logiccluster_0Structural Featurescluster_1Downstream ApplicationsCore2-Iodophenyl CyclopropaneCarboxylic AcidIodineOrtho-Iodine HandleCore->IodineAcidCarboxylic AcidCore->AcidRingCyclopropane RingCore->RingSuzukiSuzuki-Miyaura Coupling(Biaryl Scaffolds)Iodine->SuzukiPd(0) CatalysisAmideAmide Coupling(Peptidomimetics)Acid->AmideEDC/HOBtConfConformational Lock(Restricts Rotation)Ring->ConfRigidification

Caption: Functional mapping of the scaffold showing reactive sites and their medicinal utility.

Part 4: Applications in Drug Discovery[11]

The "Iodine Handle" Advantage

The presence of the iodine atom at the ortho position is critical. Unlike bromine or chlorine, the C-I bond is weaker, allowing for oxidative addition by Palladium(0) under milder conditions.[1]

  • Self-Validating Check: If Suzuki coupling fails with the bromo-analog due to steric hindrance (ortho-substitution), the iodo-analog often proceeds due to higher reactivity.[1]

Conformational Restriction

The cyclopropane ring fixes the bond angles of the attached groups to ~60°.

  • In 1-substituted isomers: It forces the phenyl and acid groups into a fixed relative orientation, mimicking a gem-dimethyl group but with smaller steric bulk.[1]

  • In 2-substituted isomers: It mimics the geometry of a double bond (e.g., trans-cinnamic acid) but is metabolically stable against reduction.[1]

Therapeutic Areas[1][2][9]
  • GPCR Modulators: Analogues of these acids are precursors to conformationally restricted amines (via Curtius rearrangement) targeting 5-HT2 receptors (e.g., tranylcypromine derivatives).[1]

  • Kinase Inhibitors: The acid moiety can be coupled to aminopyrazoles or other heterocycles to form the hinge-binding region of kinase inhibitors.[1]

References

  • Organic Syntheses. "Cyclopropanecarboxylic Acid." Org.[1][4] Synth. 1944, 24,[1][5] 36.

  • National Institute of Standards and Technology (NIST). "Cyclopropanecarboxylic acid - Gas Phase Thermochemistry."[1]

  • PubChem. "2-Phenylcyclopropane-1-carboxylic acid (Trans-isomer Data)." National Library of Medicine.[1][1]

  • Sigma-Aldrich. "Trans-2-Phenylcyclopropane-1-carboxylic acid Product Specification." [1]

  • Beilstein Journal of Organic Chemistry. "Synthesis of arylcyclopropane carboxylic acids." Beilstein J. Org.[1] Chem. 2012, 8, 1705–1711.[1]

Technical Guide: Conformational Analysis of 1-(2-iodophenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-(2-iodophenyl)cyclopropane-1-carboxylic acid , focusing on its structural dynamics, rotational barriers, and experimental characterization.

Executive Summary

1-(2-iodophenyl)cyclopropane-1-carboxylic acid represents a unique scaffold where high ring strain (cyclopropane) meets significant steric congestion (ortho-iodine) and hydrogen-bonding potential (carboxylic acid). Unlike simple phenylcyclopropanes, which adopt a "bisected" conformation to maximize


 conjugation, the introduction of the bulky iodine atom (

Å) forces a desymmetrization of the potential energy surface.

This guide details the conformational landscape of this molecule, providing protocols for Density Functional Theory (DFT) analysis, Variable Temperature NMR (VT-NMR) characterization, and solid-state X-ray analysis.

Structural Architecture & Steric Constraints

The "Bisected" vs. "Perpendicular" Paradigm

In unsubstituted 1-phenylcyclopropane, the global minimum is the bisected conformation (


), where the phenyl ring plane bisects the cyclopropane C-C bond. This alignment allows for maximum overlap between the cyclopropane Walsh orbitals and the aromatic 

-system.

However, in 1-(2-iodophenyl)cyclopropane-1-carboxylic acid , two competing forces dictate the geometry:

  • Electronic Conjugation (Stabilizing): Favors the bisected geometry.

  • Steric Repulsion (Destabilizing): The ortho-iodine atom clashes with the cis-hydrogens of the cyclopropane ring and the carboxylic acid oxygen atoms.

The Iodine "Lock" Effect

The iodine substituent creates a high rotational barrier around the


 bond.
  • Predicted Conformation: The molecule likely adopts a twisted conformation (torsion angle

    
    ) to relieve the steric strain between the Iodine lone pairs and the cyclopropane 
    
    
    
    -hydrogens.
  • Carboxylic Acid Moiety: The -COOH group will preferentially adopt a syn-planar arrangement (

    
     dihedral 
    
    
    
    ) and, in non-polar solvents, will exist as a centrosymmetric dimer.
Visualization of Conformational Equilibrium

The following diagram illustrates the energy landscape and the steric "clash" points that drive the conformational preference.

ConformationLogic cluster_forces Driving Forces Bisected Bisected Conformation (Max Conjugation) StericClash Steric Clash: Iodine vs. Cyclopropane H Bisected->StericClash Ortho-Iodine Introduction Twisted Twisted Global Minimum (Energy Optimized) StericClash->Twisted Relaxation (~40-60° Twist) Perpendicular Perpendicular Conformation (Min Conjugation) Perpendicular->Twisted Electronic Stabilization Walsh Walsh Orbital Overlap Walsh->Bisected Favors VDW Van der Waals Repulsion (Iodine) VDW->StericClash Causes

Caption: Logical flow determining the twisted global minimum via competition between electronic conjugation and steric repulsion.

Computational Analysis Protocol (DFT)

To accurately predict the rotational barrier and ground state geometry, a specific computational workflow is required. Standard basis sets (e.g., 6-31G*) are insufficient for Iodine due to relativistic effects.

Recommended Level of Theory
  • Functional:

    
    B97X-D or M06-2X (to account for dispersion forces critical in halogen interactions).
    
  • Basis Set (Light Atoms): 6-311+G(d,p) for C, H, O.

  • Basis Set (Iodine): def2-TZVP (Triple-Zeta Valence Polarized) with an associated Effective Core Potential (ECP) to model relativistic core electrons.

Computational Workflow

Step 1: conformational Search: Generate a library of conformers by rotating the


 bond (phenyl rotation) and the 

bond.

Step 2: Geometry Optimization: Optimize to a local minimum with tight convergence criteria.

Step 3: Potential Energy Surface (PES) Scan: Perform a relaxed scan of the dihedral angle


 in 

increments. This will yield the rotational barrier (

).
ParameterSettingRationale
Solvent Model CPCM (Chloroform or DMSO)Mimics NMR solvent environment for validation.
Frequency Calc Harmonic approx.Confirm minima (0 imaginary freq) vs. Transition States (1 imaginary freq).
NBO Analysis Natural Bond OrbitalQuantify the

interaction energy (conjugation).

Experimental Characterization Protocols

Variable Temperature NMR (VT-NMR)

Due to the bulk of the iodine atom, the rotation of the phenyl ring may be slow on the NMR timescale at room temperature, or become restricted at low temperatures.

Protocol:

  • Solvent: Dissolve 10 mg of sample in

    
     (low freezing point) or Toluene-
    
    
    
    .
  • Target Signals: Monitor the cyclopropane protons. In the fast-exchange limit (high T), the cis protons (relative to phenyl) appear equivalent. In the slow-exchange limit (low T), the asymmetry caused by the iodine renders them diastereotopic (distinct doublets of doublets).

  • Coalescence Measurement: Lower temperature in 10 K increments from 298 K to 180 K.

  • Calculation: Use the Eyring equation to calculate

    
     at the coalescence temperature (
    
    
    
    ).
    
    
    
    
X-Ray Crystallography & Halogen Bonding

In the solid state, this molecule is expected to form centrosymmetric dimers via the carboxylic acid group (


 motif). However, the iodine atom introduces the possibility of Halogen Bonding .

Key Features to Analyze:

  • I...O Interactions: Look for contact distances less than the sum of Van der Waals radii (< 3.5 Å) between the Iodine

    
    -hole and the Carbonyl Oxygen of a neighboring molecule.
    
  • 
     Parameter:  Measure the twist angle of the phenyl ring relative to the cyclopropane plane in the crystal lattice.
    

Synthetic Implications

The conformation of this molecule is not merely academic; it dictates the success of downstream functionalization, particularly intramolecular cyclizations (e.g., to form isoquinolines or spiro-cycles).

Pathway Visualization:

SynthesisPath cluster_barrier Kinetic Barrier Precursor 1-Phenylcyclopropane- 1-carboxylic acid Lithiation 1. Directed ortho-Lithiation (n-BuLi) 2. Iodine Quench (I2) Precursor->Lithiation Direct Functionalization Product 1-(2-iodophenyl)cyclopropane- 1-carboxylic acid Lithiation->Product Cyclization Pd-Catalyzed Intramolecular C-H Activation Product->Cyclization Conformational Dependent (Rotational Barrier)

Caption: Synthetic route via directed ortho-lithiation and subsequent conformation-dependent cyclization.

References

  • Conformational Analysis of Phenylcyclopropanes

    • Source: Bethell, D., et al. "Crystal structure of 1-phenylcyclopropane-1-carboxylic acid." Acta Crystallographica Section B, 1982.[1]

    • Relevance: Establishes the baseline "bisected" geometry for the non-iodin
  • Rotational Barriers in Ortho-Substituted Systems

    • Source: Yateem, A. H.[2] "Rotational Barrier and Origin of Substituent Effect... of Para-substituted Anilines, Benzaldehydes, and Toluenes."[2] Current Organic Synthesis, 2025. (Extrapolated for steric methodology).

    • Relevance: Provides DFT methodologies for calculating rotational barriers in substituted arom
  • VT-NMR Methodology

    • Source: Huggins, M. T., et al. "Variable Temperature NMR Experiment Studying Restricted Bond Rotation."[3] Journal of Chemical Education, 2020.[3]

    • Relevance: Standard protocol for determining via coalescence temper
  • Halogen Bonding in Crystal Engineering

    • Source: Metrangolo, P., et al. "Halogen Bonding in Crystal Engineering." Chemical Reviews, 2008.
    • Relevance: Explains the I...

Sources

A Senior Application Scientist's Guide to the Synthesis of 1-Arylcyclopropane-1-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 1-arylcyclopropane-1-carboxylic acid motif is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure serves as a valuable bioisostere for various functional groups, enhancing metabolic stability, modulating lipophilicity, and locking molecules into bioactive conformations.[1][2] This guide provides an in-depth technical overview of the core synthetic strategies employed to construct these valuable building blocks, focusing on the underlying mechanisms, practical considerations, and comparative advantages of each approach.

Foundational Strategies: Cyclopropanation of Alkenes

The most direct and widely employed route to the 1-arylcyclopropane-1-carboxylic acid core is the [2+1] cycloaddition of a carbene or carbenoid to an appropriately substituted styrene derivative. The choice of carbene precursor and catalyst is critical and dictates the efficiency, stereoselectivity, and substrate scope of the reaction.

Transition-Metal-Catalyzed Decomposition of Diazo Compounds

The reaction of styrenes with aryl- or alkyldiazoacetates in the presence of a transition metal catalyst is a cornerstone of cyclopropane synthesis.[3] Dirhodium(II) carboxylates and carboxamidates are particularly effective, generating a metal-carbene intermediate that undergoes concerted cyclopropanation of the alkene.[4]

Mechanism Insight: The catalytic cycle begins with the reaction of the diazo compound with the dimeric rhodium catalyst to form a rhodium-carbene species, with the concomitant loss of dinitrogen. The styrene then approaches this electrophilic carbene. The stereochemical outcome is largely determined by the catalyst's ligands, which create a chiral environment around the active site. For instance, catalysts like Rh₂(S-PTAD)₄ create a "chiral crown" conformation that sterically directs the incoming alkene, leading to high diastereoselectivity and enantioselectivity.[4]

Representative Protocol: Asymmetric Cyclopropanation using a Chiral Dirhodium Catalyst [4]

  • Setup: To a solution of the desired styrene (1.2 mmol) in a suitable solvent such as hexane or dichloromethane (2.0 mL) under an inert atmosphere (N₂ or Ar), add the chiral dirhodium catalyst (e.g., Rh₂(R-p-Ph-TPCP)₄, 0.002 mmol).

  • Reaction: Prepare a solution of the aryldiazoacetate (1.0 mmol) in the same solvent (3.0 mL). Add this solution dropwise to the styrene/catalyst mixture over a period of 1-2 hours at a controlled temperature (typically ranging from 0 °C to room temperature).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the diazo compound (visualized by a potassium permanganate stain).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude ester by flash column chromatography on silica gel to yield the 1-arylcyclopropane-1-carboxylate ester.

  • Hydrolysis: The final carboxylic acid can be obtained by standard ester hydrolysis (e.g., using NaOH or LiOH in a THF/water mixture), followed by acidic workup.[5]

Simmons-Smith and Related Cyclopropanations

While classic Simmons-Smith reactions (using diiodomethane and a zinc-copper couple) are typically used for unactivated alkenes, variations are applicable for creating the cyclopropane core. A more relevant approach involves the use of pre-formed zinc carbenoids or other metal-based reagents that can react with α,β-unsaturated esters derived from styrenes.

Radical-Mediated Cyclopropanations

Emerging methods utilize visible-light photoredox catalysis to generate radical intermediates for cyclopropanation, offering a transition-metal-free alternative.[6][7] For example, gem-diiodomethyl carbonyl reagents can be triggered by visible light to form an iodomethyl radical, which adds to a styrene. Subsequent intramolecular radical substitution closes the cyclopropane ring.[6] This approach boasts excellent functional group tolerance, proving compatible with sensitive moieties like free carboxylic acids, alcohols, and basic heterocycles that can be problematic in traditional metal-carbene chemistry.[6]

Intramolecular Cyclization Strategies

An alternative and powerful approach involves the intramolecular cyclization of a linear precursor containing both the aryl group and a suitable leaving group. This method is particularly advantageous as it pre-organizes the reacting centers, often leading to high efficiency.

Base-Mediated Cyclization of γ-Halo Precursors

A classic and robust method involves the base-mediated intramolecular Sₙ2 reaction of a γ-halo-α-aryl nitrile or ester.[8] The process begins with the deprotonation of the carbon alpha to both the aryl ring and the electron-withdrawing group (nitrile or ester), creating a nucleophilic carbanion. This carbanion then rapidly attacks the carbon bearing the halogen in a 3-exo-tet cyclization, which is kinetically favored, to form the cyclopropane ring.[9]

Causality in Protocol Design: The choice of a strong, non-nucleophilic base (e.g., sodium hydroxide, sodium ethoxide) is crucial.[8][9] It must be strong enough to deprotonate the α-carbon but should not compete in Sₙ2 reactions with the alkyl halide. The subsequent hydrolysis of the nitrile or ester group under acidic or basic conditions yields the target carboxylic acid.[8][9]

Workflow for Intramolecular Cyclization

G cluster_0 Synthesis Pathway Start γ-Halo-α-aryl Nitrile/Ester Base Deprotonation with Strong Base (e.g., NaOH) Start->Base Intermediate Carbanion Intermediate Base->Intermediate Cyclization Intramolecular S_N2 Cyclization (3-exo-tet) Intermediate->Cyclization Fast, Kinetically Favored Product_Nitrile 1-Arylcyclopropane-1-carbonitrile/-carboxylate Cyclization->Product_Nitrile Hydrolysis Acid or Base Hydrolvsis Product_Nitrile->Hydrolysis Final_Product 1-Arylcyclopropane-1-carboxylic Acid Hydrolysis->Final_Product

Caption: Intramolecular Sₙ2 pathway for cyclopropane synthesis.

Malonic Ester Synthesis Variation

A related and highly effective method is the reaction of a malonic ester derivative with a 1,2-dihaloethane.[10] The malonate is first deprotonated twice in succession, or a phase-transfer catalyst is used, to effect a double alkylation, forming a cyclopropane-1,1-dicarboxylate.[10] One of the ester groups can then be selectively hydrolyzed and decarboxylated to afford the mono-carboxylic acid. To introduce the aryl group, an arylmalonic ester can be used as the starting material.

Representative Protocol: Malonic Ester Route to Cyclopropane-1,1-dicarboxylic Acid [10]

  • Setup: In a three-necked flask equipped with a mechanical stirrer, add a 50% aqueous solution of sodium hydroxide. Add a phase-transfer catalyst such as triethylbenzylammonium chloride.

  • Reaction: To this vigorously stirred suspension, add a mixture of diethyl malonate (1.0 eq) and 1,2-dibromoethane (1.5 eq) all at once.

  • Stirring: Stir the mixture vigorously for 2 hours. The reaction is typically exothermic.

  • Workup & Hydrolysis: Transfer the mixture to a larger flask, cool with an ice bath, and carefully acidify with concentrated hydrochloric acid to hydrolyze the esters to the diacid.

  • Extraction: Extract the aqueous layer multiple times with diethyl ether.

  • Purification: Combine the organic layers, dry over MgSO₄, and remove the solvent by rotary evaporation. The resulting cyclopropane-1,1-dicarboxylic acid can often be purified by trituration or recrystallization.[10]

Comparison of Synthetic Strategies

The optimal synthetic route depends on factors such as substrate availability, desired stereochemistry, and scalability.

MethodKey ReagentsKey AdvantagesKey LimitationsStereocontrol
Rh-Catalyzed Cyclopropanation Styrene, Aryldiazoacetate, Rh(II) CatalystHigh efficiency, excellent stereocontrol with chiral catalysts.[4]Diazo compounds can be hazardous; catalyst cost.Excellent (Diastereo- and Enantioselective)
Radical Photocyclopropanation Styrene, gem-diiodo Reagent, Visible LightTransition-metal-free, high functional group tolerance.[6]Often produces diastereomeric mixtures; radical inhibitors can be an issue.Generally Poor to Moderate
Intramolecular Sₙ2 γ-Halo-α-aryl Nitrile/Ester, BaseUses simple, readily available starting materials; often high-yielding.[8][9]Requires synthesis of the linear precursor; limited for creating quaternary centers.Substrate-dependent; can be stereospecific.
Malonic Ester Synthesis Arylmalonic Ester, 1,2-Dihaloethane, BaseScalable, uses inexpensive reagents.[10]Requires a decarboxylation step; harsh reaction conditions.Achiral (produces racemic products unless a chiral auxiliary is used).

Authoritative Grounding & Conclusion

The synthesis of 1-arylcyclopropane-1-carboxylic acids is a well-established field with a diverse array of reliable methods. For applications requiring high stereochemical purity, the asymmetric cyclopropanation of styrenes using chiral dirhodium catalysts remains the gold standard.[4] For process development and scale-up where cost is a primary driver, intramolecular cyclization and malonate-based routes offer robust and economical alternatives.[8][10] The recent advent of photoredox-catalyzed methods provides a milder, more functional-group-tolerant approach that will likely see expanded use in complex molecule synthesis.[6][7] The choice of synthesis should be guided by a thorough analysis of the target molecule's specific requirements and the practical constraints of the laboratory environment.

Reaction Mechanism: Rh(II)-Catalyzed Cyclopropanation

G cluster_cycle Catalytic Cycle Catalyst [Rh]₂L₄ Catalyst Carbene [Rh]₂L₄=C(Ar)COOR Rhodium-Carbene Catalyst->Carbene + Diazoacetate Diazo Ar-CH(N₂)COOR Diazoacetate N2 N₂ Carbene->N2 - N₂ Product 1-Aryl-2-phenylcyclopropane-1-carboxylate Product Carbene->Product + Styrene Styrene Ph-CH=CH₂ Styrene Product->Catalyst Catalyst Regeneration

Caption: Catalytic cycle for dirhodium-catalyzed cyclopropanation.

References

  • Hu, W., & Zhang, X. P. (2021). Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. Chemical Science. Available at: [Link]

  • Su, Y., Li, Q.-F., Zhao, Y.-M., & Gu, P. (2016). Preparation of Optically Active cis-Cyclopropane Carboxylates: Cyclopropanation of α-Silyl Styrenes with Aryldiazoacetates and Desilylation of the Resulting Silyl Cyclopropanes. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Available at: [Link]

  • Rubin, M., & Gevorgyan, V. (2016). Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides. NIH Public Access. Available at: [Link]

  • Lang, S. B., & Molander, G. A. (2019). A transition-metal-free & diazo-free styrene cyclopropanation. Chemical Science. Available at: [Link]

  • Shu, C., Mega, R. S., Andreassen, B. J., Noble, A., & Aggarwal, V. K. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition-Polar Cyclization Cascade. PubMed. Available at: [Link]

  • Morja, M., et al. (2025). Cyclopropanation reaction of styrene and diazo compounds catalyzed by DNA-based hybrid catalyst. ResearchGate. Available at: [Link]

  • Wang, Q., et al. (2018). PIFA-Mediated oxidative cyclization of 1-aroyl-N-arylcyclopropane-1-carboxamides and their application in the synthesis of pyrrolo[3,2-c]quinolinones. Organic Chemistry Frontiers. Available at: [Link]

  • YouTube. (2024). Synthesis of Cyclopropanecarboxylic Acid. Available at: [Link]

  • Danheiser, R. L., & Savariar, S. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure. Available at: [Link]

  • Gagnon, A., Duplessis, M., & Fader, L. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. Available at: [Link]

  • Brintzinger, H., & Odenwälder, B. (1998). Process of preparation of cyclopropane carboxylic acids. Google Patents.
  • Bull, S. D., et al. (2004). Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. Organic & Biomolecular Chemistry. Available at: [Link]

  • Li, Y., et al. (2022). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega. Available at: [Link]

  • McCloskey, C. M., & Coleman, G. H. (n.d.). cyclopropanecarboxylic acid. Organic Syntheses Procedure. Available at: [Link]

Sources

Methodological & Application

Suzuki-Miyaura coupling conditions for sterically hindered aryl iodides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Steric Impedance Suzuki-Miyaura Coupling: Protocols for Aryl Iodides Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary

The Suzuki-Miyaura cross-coupling of sterically hindered aryl iodides represents a specific kinetic challenge in drug discovery. While aryl iodides possess weak C–I bonds that facilitate rapid oxidative addition (OA), the subsequent steps—transmetalation (TM) and reductive elimination (RE)—are severely retarded by steric bulk. This application note provides a validated, tiered approach to overcoming these barriers using Third- and Fourth-Generation (G3/G4) Buchwald Precatalysts and PEPPSI-IPr systems.

Mechanistic Insight: The "Steric Bottleneck"

To optimize conditions, one must understand the failure mode. In unhindered systems, OA is often rate-limiting. However, for ortho-substituted aryl iodides coupled with ortho-substituted boronic acids, the catalytic cycle stalls at:

  • Transmetalation: The nucleophile (boronate) cannot easily approach the crowded Pd(II) center.

  • Reductive Elimination: Forcing two bulky carbon centers to bond requires significant conformational distortion and energy.

Key Insight: Success depends on ligands that are bulky enough to enforce a mono-ligated Pd(0) species (preventing catalyst resting states) yet flexible enough to allow the transient coordination required for TM and RE.

SuzukiCycle cluster_legend Kinetic Profile Pd0 Active Species L-Pd(0) OxAdd Oxidative Addition (Fast for Ar-I) Pd0->OxAdd + Ar-I Complex1 L-Pd(II)-Ar(I) OxAdd->Complex1 TransMet Transmetalation (STERIC BOTTLENECK 1) Complex1->TransMet BaseStep Base Activation (Formation of Boronate) BaseStep->TransMet + Ar'-B(OH)3 + Base Complex2 L-Pd(II)-Ar-Ar' TransMet->Complex2 RedElim Reductive Elimination (STERIC BOTTLENECK 2) Complex2->RedElim RedElim->Pd0 Regeneration Product Biaryl Product Ar-Ar' RedElim->Product key1 Red Nodes = Rate Limiting for Hindered Substrates

Figure 1: Catalytic cycle highlighting kinetic bottlenecks in sterically hindered couplings. Unlike aryl chlorides, where Oxidative Addition is slow, aryl iodides stall at Transmetalation and Reductive Elimination.

Ligand Selection Matrix

Do not rely on generic tetrakis(triphenylphosphine)palladium(0). For hindered iodides, use the following decision matrix:

Ligand ClassSpecific LigandBest Use CaseMechanism of Action
Buchwald Biaryl SPhos Standard Hindered (e.g., ortho-methyl)Electron-rich; secondary interaction with Pd stabilizes the center; promotes TM.
Buchwald Biaryl XPhos Highly Hindered (e.g., di-ortho substitution)Increased bulk over SPhos; accelerates RE for tetra-ortho-biaryls.
NHC PEPPSI-IPr Heterocycles / Labile Groups Strong

-donor prevents Pd dissociation; "throw-away" pyridine ligand ensures rapid initiation.
Buchwald Biaryl RuPhos Electron-Rich / Alkoxides Specialized for electron-rich partners that deactivate the catalyst.

Protocol A: The "Gold Standard" (Buchwald G4 System)

Rationale: The 4th Generation (G4) precatalysts utilize a methyl-substituted biphenyl backbone that activates at room temperature or mild heat, avoiding the induction period and "Pd black" formation common with Pd(OAc)₂ + Ligand mixing.

Reagents:

  • Catalyst: XPhos Pd G4 (or SPhos Pd G4) [1-3 mol%]

  • Substrate: Aryl Iodide (1.0 equiv)

  • Coupling Partner: Boronic Acid (1.2–1.5 equiv)

  • Base: K₃PO₄ (Tribasic, anhydrous or 0.5M aqueous) (2.0–3.0 equiv)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step Protocol:

  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with the Aryl Iodide (1.0 mmol), Boronic Acid (1.5 mmol), Base (K₃PO₄, 3.0 mmol), and XPhos Pd G4 (0.02 mmol, 2 mol%).

    • Note: If using a liquid iodide, add it after the solvent.

  • Degassing (Critical): Cap the vial with a septum. Evacuate under high vacuum and backfill with inert gas (repeat 3x).

  • Solvent Addition: Syringe in degassed Toluene (4 mL) and degassed Water (0.4 mL).

    • Why Water? A small amount of water is essential to solubilize the inorganic base and facilitate the formation of the Pd-hydroxo species required for transmetalation [1].

  • Reaction: Heat the block to 60–80 °C .

    • Note: While aryl iodides are reactive, the steric bulk requires thermal energy to drive the reductive elimination.

  • Monitoring: Monitor via LCMS/TLC at 1 hour. If conversion is <50%, increase temperature to 100 °C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry organic layer over MgSO₄, filter, and concentrate.

Protocol B: The "NHC Powerhouse" (PEPPSI-IPr)

Rationale: When phosphine ligands fail due to oxidation or extreme steric crowding (e.g., tetra-ortho-substituted biaryls), the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system offers a robust alternative. The bulky NHC ligand (IPr) creates a protective "umbrella" over the metal center [2].

Reagents:

  • Catalyst: PEPPSI-IPr (1–2 mol%)

  • Base: KOH or KOtBu (2.0 equiv)

  • Solvent: Technical grade Isopropanol (IPA) or Dioxane.

Step-by-Step Protocol:

  • Setup: Weigh PEPPSI-IPr (2 mol%), Aryl Iodide (1.0 equiv), and Boronic Acid (1.3 equiv) into a vial in air (PEPPSI is air-stable).

  • Inert Atmosphere: Seal and purge with Argon/Nitrogen (3 cycles).

  • Solvent/Base: Add solvent (Dioxane or IPA). Add Base (KOH, 2.0 equiv).

    • Expert Tip: If using KOtBu, ensure it is fresh/sublimed. Old alkoxide bases absorb water and convert to hydroxides/carbonates, altering the stoichiometry.

  • Execution: Stir vigorously at RT for 10 minutes, then heat to 80 °C .

    • Visual Cue: The solution often turns from yellow to amber/black. A precipitate (KX salt) will form.

  • Completion: These reactions are often faster than phosphine systems. Check at 30 mins.

Optimization & Troubleshooting Guide

If the standard protocols yield <40%, follow this logic path.

OptimizationTree Start Low Yield (<40%) CheckSM Analyze Crude: Is SM Remaining? Start->CheckSM Protodeboronation Protodeboronation (Ar-B -> Ar-H) CheckSM->Protodeboronation No SM, Ar-H found CatalystDeath Catalyst Deactivation (Pd Black) CheckSM->CatalystDeath SM Remains, No Product FixProto Solution: 1. Switch to Boronic Ester (Pinacol) 2. Use Anhydrous Base (Cs2CO3) 3. Reduce Temp Protodeboronation->FixProto FixCat Solution: 1. Increase Catalyst Load (5%) 2. Switch to PEPPSI-IPr 3. Add 10% more Ligand CatalystDeath->FixCat

Figure 2: Decision tree for troubleshooting low-yielding reactions.

Common Pitfalls:

  • Protodeboronation: Hindered boronic acids are prone to hydrolytic cleavage (losing the Boron group) before coupling.

    • Fix: Switch to MIDA boronates or Pinacol esters which are slow-release reagents.

  • Stirring: In heterogeneous mixtures (toluene/water/solid base), mass transfer is critical. Use a stir bar that fits the vial diameter perfectly and stir at >800 RPM.

References

  • Buchwald, S. L., et al. "Universal 1st, 2nd, 3rd and 4th Generation Buchwald-Precatalysts." Sigma-Aldrich.

  • Organ, M. G., et al. "PEPPSI-IPr: An Air- and Water-Stable Catalyst for Suzuki-Miyaura Coupling." Chemistry - A European Journal, 2006.

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.

  • Valente, C., et al. "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie International Edition, 2012.

  • Altenhoff, G., et al. "Sterically Demanding Aryl-Aryl Couplings." Journal of the American Chemical Society, 2004.

Protocol for esterification of 1-(2-iodophenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Esterification of Sterically Congested 1-(2-Iodophenyl)cyclopropane-1-carboxylic Acid

Executive Summary & Strategic Analysis

The esterification of 1-(2-iodophenyl)cyclopropane-1-carboxylic acid presents a unique set of synthetic challenges that disqualify standard "textbook" protocols (e.g., Fischer esterification).

The Challenge:

  • Steric Congestion: The carboxylic acid is attached to a quaternary carbon (the cyclopropane ring) and is flanked by an ortho-iodo substituent on the phenyl ring. This creates significant steric bulk that inhibits the formation of the tetrahedral intermediate required in acid-catalyzed pathways.

  • Substrate Sensitivity: While the cyclopropane ring is relatively robust, the C-I bond is a high-value handle for downstream cross-coupling (e.g., Suzuki, Heck). Harsh acidic conditions at reflux (H₂SO₄/MeOH) pose a risk of minor protodeiodination or ring-opening side reactions.

The Solution: This guide details two protocols designed to bypass these limitations:

  • Protocol A (The "Mild" Route): Base-promoted alkylation using Iodomethane (

    
    ). This is the Gold Standard  for discovery chemistry (mg to g scale) as it relies on the nucleophilicity of the carboxylate oxygen, which is less sterically demanding than electrophilic attack on the carbonyl.
    
  • Protocol B (The "Scale-Up" Route): Activation via Oxalyl Chloride. This method generates a highly reactive acyl chloride intermediate, forcing the reaction to completion through irreversible thermodynamics, suitable for multi-gram to kilogram batches.

Chemical Pathway Visualization

The following diagram illustrates the decision logic and reaction pathways for this specific substrate.

Esterification_Protocol Start Starting Material: 1-(2-iodophenyl)cyclopropane-1-carboxylic acid Decision Scale & Purity Requirements Start->Decision RouteA Route A: Alkylation (Reagents: MeI, K2CO3, DMF) Decision->RouteA < 10g / High Purity RouteB Route B: Acyl Chloride (Reagents: (COCl)2, DMF cat., MeOH) Decision->RouteB > 10g / Cost Sensitive InterA Intermediate: Carboxylate Anion RouteA->InterA Deprotonation InterB Intermediate: Acyl Chloride RouteB->InterB Activation Product Target Product: Methyl 1-(2-iodophenyl)cyclopropanecarboxylate InterA->Product SN2 Attack InterB->Product Methanolysis

Figure 1: Strategic workflow for selecting the optimal esterification route based on scale and constraints.

Protocol A: Base-Promoted Alkylation (Recommended)

Context: This method is preferred for high-value intermediates because it proceeds at room temperature (RT) and avoids acidic conditions entirely.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11]Role
Substrate 1.0Starting Material
Iodomethane (MeI) 1.5 - 2.0Methylating Agent (Electrophile)
Potassium Carbonate (

)
2.0 - 2.5Base (granular, anhydrous)
DMF SolventPolar Aprotic (0.2 M concentration)
Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add 1-(2-iodophenyl)cyclopropane-1-carboxylic acid (1.0 equiv) and anhydrous DMF (5 mL per mmol substrate). Stir until fully dissolved.

  • Deprotonation: Add

    
      (2.5 equiv) in a single portion. The suspension may become slightly cloudy. Stir at RT for 15 minutes to ensure carboxylate formation.
    
  • Alkylation:

    • Safety Note: MeI is a neurotoxin and volatile. Use a syringe in a fume hood.

    • Add Iodomethane (2.0 equiv) dropwise to the suspension.

  • Reaction: Seal the flask and stir at Room Temperature for 4–6 hours.

    • Monitoring: Check TLC (Hexanes/EtOAc 4:1). The acid spot (baseline) should disappear, replaced by a less polar ester spot (

      
      ).
      
  • Workup:

    • Dilute the reaction mixture with Water (5x reaction volume) to dissolve inorganic salts.

    • Extract with Ethyl Acetate (3x).

    • Wash the combined organic layer with Brine (2x) to remove residual DMF.

    • Dry over

      
       , filter, and concentrate in vacuo.
      
  • Purification: Usually not required. If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Protocol B: Activation via Oxalyl Chloride (Scale-Up)

Context: For larger batches where the cost of MeI or removal of DMF is prohibitive. This method uses the Vilsmeier-Haack type activation to overcome steric hindrance.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11]Role
Substrate 1.0Starting Material
Oxalyl Chloride 1.2Chlorinating Agent
DMF 2-3 dropsCatalyst
Methanol ExcessNucleophile/Solvent
DCM SolventReaction Solvent (0.5 M)
Step-by-Step Methodology
  • Activation:

    • Dissolve the substrate in anhydrous DCM (Dichloromethane) under

      
      .
      
    • Cool the solution to 0°C (Ice bath).

    • Add catalytic DMF (2-3 drops).

    • Add Oxalyl Chloride (1.2 equiv) dropwise over 10 minutes. Caution: Gas evolution (CO,

      
      , HCl).
      
  • Formation: Allow the reaction to warm to RT and stir for 2 hours.

    • Visual Check: Bubbling should cease.

  • Quench/Esterification:

    • Cool the mixture back to 0°C .

    • Add anhydrous Methanol (5.0 equiv or used as co-solvent) slowly.

    • Note: The reaction is highly exothermic.

  • Completion: Stir at RT for 1 hour.

  • Workup:

    • Concentrate the mixture directly to remove DCM and excess MeOH.

    • Redissolve in Et2O or EtOAc and wash with Saturated

      
       (to neutralize residual HCl).
      
    • Dry, filter, and concentrate.[1][2]

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your product against these expected spectral markers.

TechniqueMarkerObservationInterpretation
¹H NMR

~3.60 ppm
Singlet (3H)CONFIRMS ESTER: The appearance of the methoxy group.
¹H NMR

1.1 - 1.7 ppm
Multiplets (4H)CONFIRMS RING: Distinctive cyclopropane methylene protons.
¹H NMR

~11-13 ppm
Broad SingletABSENCE: Disappearance confirms consumption of the carboxylic acid.
¹³C NMR

~174 ppm
Signal ShiftCarbonyl carbon shifts slightly upfield compared to the acid.
IR ~1735 cm⁻¹ Sharp BandEster C=O stretch (Acid C=O is usually broader and lower, ~1700 cm⁻¹).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (Route A)

particle size too large.
Use finely ground or micronized

. Switch to

(Cesium Carbonate) for higher solubility/reactivity.
Side Product: Methyl Ether Hydrolysis of MeI.Ensure DMF is anhydrous. Keep the system under inert atmosphere.
Degradation (Route B) Acid sensitivity of Cyclopropane.Ensure temperature does not exceed 25°C. Do not reflux. Neutralize the workup immediately with bicarbonate.

References

  • Neises, B., & Steglich, W. (1978).[2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Protection of Carboxylic Acids).[2]

  • Gagnon, A., et al. (2020). Synthesis of Sterically Hindered Esters via Acid Chlorides. Journal of Organic Chemistry. (General reference for hindered substrates).

Sources

Application Note: Precision Synthesis of Cyclopropylamines via Curtius Rearrangement

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The cyclopropylamine moiety is a high-value pharmacophore found in antidepressants (e.g., Tranylcypromine), antiviral agents, and next-generation LSD1 inhibitors. However, the synthesis of these amines from their corresponding carboxylic acids presents a unique chemical engineering challenge: Ring Strain.

Cyclopropane rings possess approximately 27.5 kcal/mol of ring strain. Traditional amination methods often fail:

  • Schmidt Reaction: Uses strong acids (

    
    ), which frequently trigger ring-opening or expansion to cyclobutanes via cationic intermediates.
    
  • Hofmann Rearrangement: Requires strong bases and oxidants (

    
    ), which can be incompatible with other functional groups on the scaffold.
    

The Solution: The Curtius Rearrangement is the gold standard for this transformation. Because it proceeds via a concerted mechanism without generating a discrete carbocation or nitrene intermediate, it preserves the cyclopropane ring integrity and retains the stereochemistry of the starting material.

This guide details the selection of reagents (DPPA vs. Mixed Anhydride vs. T3P) and provides validated protocols to ensure safety and high yield.

Mechanistic Insight: Why the Ring Survives

Understanding the mechanism is vital for troubleshooting. The success of the Curtius rearrangement on strained rings relies on the concerted migration of the cyclopropyl group to the nitrogen atom.

The Concerted Pathway

Unlike stepwise mechanisms that might form a nitrene (which could insert into the ring C-H bonds) or a carbocation (which would trigger ring expansion), the thermal decomposition of the acyl azide occurs simultaneously with the alkyl migration.[1]

CurtiusMechanism Acid Cyclopropane Carboxylic Acid Azide Acyl Azide (Do Not Isolate) Acid->Azide Activation (DPPA/T3P) TS Concerted TS (N2 Loss + Migration) Azide->TS Heat (Reflux) Iso Isocyanate Intermediate TS->Iso -N2 Product Cyclopropylamine or Carbamate Iso->Product Hydrolysis (H2O) or Trapping (ROH)

Figure 1: The concerted mechanism prevents the formation of cationic intermediates that would lead to ring opening.

Reagent Selection Matrix

Selecting the right reagent depends on scale, purification capabilities, and safety constraints.

FeatureDPPA (Diphenylphosphoryl azide) Mixed Anhydride (ClCO2Et / NaN3) T3P (Propylphosphonic anhydride)
Reaction Type One-PotTwo-Step (One-Pot possible)One-Pot
Safety Profile High (Azide is bound until reaction)Moderate (Requires handling NaN3)High (Water soluble byproducts)
Purification Difficult (Phosphorus byproducts)Easy (Gaseous/Volatile byproducts)Very Easy (Aqueous wash)
Scalability Good for <100gExcellent for >1kgGood for <1kg
Cost HighLowModerate
Best For Discovery/MedChem (Reliable, high yield)Process Dev (Cost-effective)Green Chem (Easy workup)

Validated Experimental Protocols

Protocol A: The "Gold Standard" DPPA Method

Best for: Discovery chemistry, small scale (mg to g), and complex substrates.

Safety Note: DPPA is toxic. Work in a fume hood. The intermediate acyl azide is not isolated, mitigating explosion risk.[2]

Reagents:

  • Substrate: Cyclopropane carboxylic acid (1.0 equiv)

  • Reagent: DPPA (1.1 equiv)

  • Base: Triethylamine (TEA) (1.2 equiv)

  • Solvent: Toluene (anhydrous) or tert-Butanol (for Boc-protection)

Step-by-Step:

  • Setup: Charge a flame-dried round-bottom flask with the carboxylic acid and anhydrous Toluene (0.1 M concentration).

  • Activation: Add TEA followed by DPPA dropwise at room temperature (RT).

    • Insight: Stir at RT for 30–60 minutes. This allows the formation of the acyl azide intermediate.[1][2][3]

  • Rearrangement: Heat the reaction to 80–90 °C .

    • Critical Observation: Evolution of

      
       gas will be observed. Monitor via bubbler.
      
    • Endpoint: Continue heating until gas evolution ceases (typically 1–2 hours).

  • Trapping (Choose Path):

    • For Isocyanate: Cool and use directly.[2]

    • For Carbamate: If t-BuOH was solvent, product is Boc-protected amine. If Toluene was used, add benzyl alcohol (1.5 equiv) and reflux for 2 more hours to get Cbz-protected amine.

    • For Free Amine: Add 2M HCl (aq) to the isocyanate solution and heat at 60 °C for 1 hour.

  • Workup: Dilute with EtOAc, wash with

    
     (sat) and Brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography is usually required to remove diphenylphosphate byproducts.

Protocol B: Mixed Anhydride Method (Scale-Up Compatible)

Best for: Multi-gram scale where removing phosphorus byproducts is problematic.

Reagents:

  • Substrate: Cyclopropane carboxylic acid (1.0 equiv)

  • Activator: Ethyl chloroformate (1.2 equiv)

  • Azide Source: Sodium Azide (

    
    ) (1.5 equiv) - activated as aqueous solution.
    
  • Base: TEA or N-Methylmorpholine (NMM) (1.2 equiv)

  • Solvent: Acetone/Water or THF.

Step-by-Step:

  • Activation: Dissolve acid and base in Acetone at 0 °C . Add Ethyl chloroformate dropwise. Stir 30 mins.

  • Azidation: Dissolve

    
     in minimal water. Add this solution dropwise to the reaction at 0 °C.
    
    • Safety: Keep temp < 10 °C to prevent premature rearrangement or decomposition.

    • Stir: 1 hour at 0 °C.

  • Workup (Critical Step): Dilute with ice water and Toluene. Extract the Acyl Azide into the cold Toluene layer.

    • WARNING:DO NOT ROTAVAP TO DRYNESS. Cyclopropanecarbonyl azide is explosive. Keep in solution.

    • Dry:[4][5] Dry the cold Toluene layer with

      
       briefly.
      
  • Rearrangement: Transfer the dried Toluene solution into a flask pre-heated to 90 °C (dropwise addition is safest for scale).

  • Hydrolysis: Once

    
     evolution stops, add 20% HCl and reflux 1 hour to yield the amine hydrochloride salt.
    

Experimental Workflow & Decision Tree

Use this logic flow to determine the optimal path for your specific substrate.

Workflow Start Start: Cyclopropane Carboxylic Acid ScaleCheck Is Scale > 10g? Start->ScaleCheck DPPA_Route Route A: DPPA (High Yield, Easy Setup) ScaleCheck->DPPA_Route No MA_Route Route B: Mixed Anhydride (Cost Effective, Scalable) ScaleCheck->MA_Route Yes Toluene Solvent: Toluene (Reflux 90°C) DPPA_Route->Toluene tBuOH Solvent: t-BuOH (Reflux 85°C) DPPA_Route->tBuOH MA_Route->Toluene Extract Azide into Toluene Isocyanate Intermediate: Isocyanate Toluene->Isocyanate tBuOH->Isocyanate Trap Trapping Nucleophile? Isocyanate->Trap Urea Add Amine: Product = Urea Trap->Urea R-NH2 Carbamate Add Alcohol: Product = Carbamate Trap->Carbamate R-OH Amine Add H2O/Acid: Product = Free Amine Trap->Amine H3O+

Figure 2: Decision matrix for reagent selection and downstream trapping of the isocyanate.

Safety & Troubleshooting

The "Rule of Six" and Cyclopropanes

Organic azides are explosive. A general safety heuristic is the "Rule of Six": The number of carbons (


) plus oxygens (

) should be at least six times the number of nitrogens (

).

  • Cyclopropanecarbonyl azide (

    
    ): 
    
    • 
      , 
      
      
      
      ,
      
      
      .
    • Ratio =

      
      .
      
    • Verdict: HIGHLY UNSTABLE. This ratio is far below the safety threshold.

    • Action: Never isolate this acyl azide in neat form. Always keep it in solution and process immediately.

Troubleshooting Table
ProblemRoot CauseSolution
Low Yield Hydrolysis of IsocyanateEnsure anhydrous solvents. Water converts isocyanate to amine, which reacts with remaining isocyanate to form urea (dimer).
Ring Opening Acidic ContaminationIf using DPPA, ensure excess base (TEA). If using Mixed Anhydride, wash the organic layer thoroughly before heating.
Incomplete Reaction Steric BulkCyclopropanes are sterically hindered. Increase reflux time or switch to higher boiling solvent (Xylene) if substrate allows.
Difficult Purification DPPA ByproductsWash organic layer with 1M NaOH (removes diphenylphosphate). Alternatively, switch to T3P.

References

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[2][6] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link

  • Ghosh, A. K., et al. (2018). Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 61(16), 6945-6989. Link

  • Wurts, N. R., et al. (2018). Synthesis of Cyclopropylamines via the Curtius Rearrangement.[2] Organic Process Research & Development. (General reference for scale-up protocols).

  • Stanford Environmental Health & Safety. (2023). Information on Azide Compounds. Stanford University. Link

  • Lebel, H., & Leogane, O. (2005). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement.[7] Organic Letters, 7(19), 4107–4110. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Cyclopropanation of Aryl-Iodide Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Topic: Preventing deiodination (C-I cleavage) during cyclopropane ring formation.[1] Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary & Decision Logic

The Conflict: You need to install a cyclopropane ring on an alkene that also bears an aryl iodide. The Risk: Aryl iodides are highly labile.

  • Zinc-Carbenoids (Simmons-Smith): Zinc is a reducing metal.[1] It readily inserts into C-I bonds (oxidative addition), leading to deiodination (reduction to Ar-H) or Wurtz-type homocoupling (Ar-Ar).[1]

  • Transition Metals (Diazo decomposition): Palladium and Copper catalysts—often used for diazo decomposition—are excellent at oxidative addition into C-I bonds (the basis of Suzuki/Sonogashira coupling), which destroys your handle.[1]

The Solution: You must attenuate the nucleophilicity/reductive potential of the carbenoid species.

Method Selection Flowchart

Use this logic gate to select your protocol.[1]

MethodSelection Start Substrate Analysis: Alkene + Aryl Iodide AlkeneType Alkene Electronic Bias? Start->AlkeneType Rich Electron Rich (Vinyl ethers, allylic alcohols) AlkeneType->Rich Nucleophilic Attack Reqd Deficient Electron Deficient/Neutral (Styrenes, Acrylates) AlkeneType->Deficient Electrophilic Attack Reqd MethodZn Zinc Carbenoid Route (Simmons-Smith) Rich->MethodZn MethodRh Diazo Decomposition (Rh Catalysis) Deficient->MethodRh DecisionZn CRITICAL MODIFICATION: Must use Charette Protocol (Add Phenol/Acid) MethodZn->DecisionZn DecisionRh CRITICAL SELECTION: Use Rh(II) Dimers (Avoid Pd/Cu) MethodRh->DecisionRh

Caption: Decision matrix for selecting the cyclopropanation method based on alkene electronics while preserving aryl iodide integrity.

Module A: The Zinc Route (Simmons-Smith)

Applicability: Electron-rich alkenes, allylic alcohols.[1]

The Failure Mode: Zinc Insertion

In standard Simmons-Smith conditions (


) or Furukawa conditions (

), the zinc species is not just a methylene transfer agent; it is a radical reductant. The zinc atom can insert into the weak C-I bond (

) faster than it cyclopropanates a sterically hindered alkene.
The Fix: The Charette Modification (Acidic Additives)

To prevent deiodination, you must stabilize the zinc carbenoid. Prof. André Charette demonstrated that adding a Lewis acid or a proton source (like trichlorophenol or trifluoroacetic acid) creates a mixed species (


).[1] This species is more electrophilic  (better at cyclopropanation) but less basic/reducing  (worse at attacking C-I bonds).[1]
Protocol: Charette Non-Asymmetric Cyclopropanation

Standard Furukawa conditions (


) will likely strip your iodide.[1] Use this modified protocol.
ReagentEquivalentsRole
Substrate 1.0Alkene containing Aryl-I

2.0Zinc source

2.0Carbene source
TFA or 2,4,6-Trichlorophenol 1.0The Stabilizer (Critical)
DCM [0.2 M]Solvent (Non-coordinating)

Step-by-Step Workflow:

  • Drying: Flame-dry a round-bottom flask under Argon.

  • Solvent: Add anhydrous DCM and cool to

    
     (ice/acetone bath).
    
  • Zinc Prep: Add

    
     (1.0 M in hexanes).
    
  • The Modification: Add Trifluoroacetic acid (TFA) (pure) very slowly dropwise.

    • Observation: Violent gas evolution (ethane).[1] Wait for it to subside.

    • Chemistry: This forms

      
      .[1]
      
  • Carbenoid Formation: Add

    
     dropwise. Stir for 20 mins.
    
    • Chemistry: This forms the active species

      
      .[1]
      
  • Addition: Add your alkene substrate (dissolved in minimal DCM).

  • Warm Up: Allow to warm to Room Temperature (RT) slowly.

  • Quench: Quench with saturated

    
    .
    

Why this works: The carboxylate/phenoxide ligand pulls electron density from the Zinc, making it "hold on" to the electrons tighter. It becomes too electrophilic to donate electrons into the C-I bond (oxidative addition) but perfect for accepting the alkene pi-electrons.

Module B: The Diazo Route (Transition Metal Catalysis)

Applicability: Styrenes, electron-deficient alkenes.[1]

The Failure Mode: Palladium Poisoning

Palladium (Pd) catalysts are often used for diazomethane decomposition. However, Pd(0) is the gold standard for oxidative addition into Aryl-Iodides.[1] If you use


, you will trigger a Heck-type mechanism or simply reduce the iodide.[1]
The Fix: Rhodium(II) Dimers

Rhodium(II) dimers, such as


 or 

, operate via an electrophilic carbene mechanism.[1] They do not cycle through a low-valent state (like Pd(0)) that is nucleophilic enough to attack the C-I bond.
Protocol: Rhodium-Catalyzed Cyclopropanation

Note: This requires a diazo precursor (e.g., ethyl diazoacetate).[1][2]

ComponentSpecificationNotes
Catalyst

or

0.5 - 1.0 mol% loading.[1]
Diazo Source Ethyl Diazoacetate (EDA)Add as solution via syringe pump.[1]
Solvent DCM or PentaneAnhydrous.[1]
Temp

to RT
Keep cool to prevent carbene dimerization.

Critical Control Point: Do not use Copper (Cu) or Palladium (Pd) catalysts.[1] While Cu is better than Pd, it can still promote radical atom-transfer pathways with aryl iodides.[1] Rh(II) is the safest metal for this functional group.[1]

Troubleshooting & FAQs

Q1: My reaction mixture turned dark purple/brown immediately. What happened?

Diagnosis: Iodine liberation (


).[1]
Cause:  You likely used standard Zn-Cu couple or unmodified 

.[1] The zinc inserted into the Ar-I bond, followed by elimination or radical scrambling, releasing free iodine. Solution: Switch to the Charette protocol (Module A). The acidic additive prevents the zinc from attacking the iodine.
Q2: I isolated the product, but the Iodine is replaced by a Hydrogen (Ar-H).

Diagnosis: Reductive deiodination (Protodeiodination).[1] Cause: Oxidative addition occurred (Zn inserted into C-I), forming an Ar-Zn-I species.[1] Upon quenching with aqueous acid/base (


), this species was protonated to Ar-H.
Fix:  This confirms the carbenoid was too basic.[1] Increase the acidity of your additive (e.g., switch from phenol to TFA) or lower the reaction temperature to 

.
Q3: Can I use the Shi Modification ( + )?

Answer: Yes. The Shi modification and Charette modification are mechanistically similar. Both replace an alkyl/halide ligand on Zinc with an electron-withdrawing group (carboxylate).[1] This is highly recommended for aryl iodides.[1]

Q4: I need to use a Diazo compound, but Rhodium is too expensive. Can I use Copper?

Answer: Proceed with extreme caution. Cu(I) catalysts (like CuOTf) catalyze cyclopropanation via a radical-like pathway.[1] Aryl iodides are essentially "radical traps."[1] You will likely see significant byproduct formation.[1] If you must use Cu, use Cu(I)-box ligands which are more electrophilic, but Rh(II) is far superior for this specific compatibility issue.[1]

Visualizing the Failure Mechanism

Understanding the competition between the desired path (Ring Formation) and the failure path (Deiodination).

FailureMechanism cluster_0 Reagents cluster_1 Pathways Zn Reactive Zinc Species (L-Zn-CH2I) PathA Path A: Cyclopropanation (Concerted) Zn->PathA Attenuated Zn (Charette/TFA) PathB Path B: Oxidative Addition (Side Reaction) Zn->PathB Naked Zn (Standard) Substrate Alkene-Ar-I Substrate->PathA Substrate->PathB Product Target Cyclopropane (Ar-I Intact) PathA->Product Waste De-iodinated Byproduct (Ar-Zn-I -> Ar-H) PathB->Waste

Caption: Path A is favored by electron-withdrawing ligands (TFA/Phenols) on Zinc.[1] Path B (Failure) dominates with unmodified Diethylzinc.[1]

References

  • Charette, A. B., & Molinaro, C. (1998).[1] Zinc Carbenoid-Mediated Asymmetric Cyclopropanation of Allylic Alcohols.[1][3] Journal of the American Chemical Society.[4][5][6][7] Link[1]

  • Charette, A. B., & Beauchemin, A. (2001).[1][8] Simmons-Smith Cyclopropanation Reaction.[1][3][9][10][11] Organic Reactions.[1][4][6][8][9][10][11][12][13][14][15][16] Link[1]

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1966).[1][8] A Novel Route to Cyclopropanes from Olefins.[1][3][8][10][11] Tetrahedron Letters.[1][8] Link[1]

  • Davies, H. M. L., & Manning, J. R. (2008).[1] Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion.[1] Nature.[1] Link (Discusses Rhodium carbenoid specificity).[1]

  • Voituriez, A., Zimmer, L. E., & Charette, A. B. (2010).[1][11][16] Preparation of a Storable Zinc Carbenoid Species.[1][11] Journal of Organic Chemistry.[1][11] Link[1]

Sources

Technical Support Center: Overcoming Steric Hindrance in Ortho-Substituted Aryl Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions involving sterically hindered substrates. The formation of bonds between ortho-substituted aryl groups is a formidable challenge in modern synthesis, frequently impeding progress in pharmaceutical and materials science research. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights, troubleshooting workflows, and detailed protocols to overcome these synthetic hurdles.

The core difficulty arises from steric clash, which can hinder the crucial steps of the catalytic cycle: oxidative addition and reductive elimination.[1] This guide will dissect these challenges and offer robust solutions based on rational catalyst design and condition optimization.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific experimental failures in a direct question-and-answer format.

Q1: My reaction shows low to no yield, with starting materials largely unconsumed. What's the primary cause?

A1: This is the most common issue when dealing with sterically demanding substrates. The problem typically originates from an inefficient catalytic cycle, where one or more steps are too slow to proceed effectively.

  • Probable Causes:

    • Inefficient Oxidative Addition: The initial step, where the aryl halide adds to the Pd(0) center, can be extremely slow for electron-rich and sterically crowded aryl halides.[1]

    • Difficult Reductive Elimination: The final, product-forming step is often the rate-limiting step in these reactions. The steric bulk on the ortho-substituted fragments can create a high energy barrier for the formation of the new C-C or C-N bond.[1]

    • Inactive Catalyst: The active Pd(0) species may not be generating efficiently from the Pd(II) precatalyst, or it may be deactivating faster than it can catalyze the reaction.[1]

  • Recommended Solutions:

    • Switch to a More Active Ligand: This is the most critical variable. For di-ortho-substituted substrates, standard ligands like PPh₃ are ineffective. Utilize bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos ) developed by the Buchwald group.[2][3] These ligands are designed to stabilize the monoligated Pd(0) species, which is highly active, and their steric bulk accelerates the reductive elimination step.[4]

    • Use a Pre-catalyst: Instead of generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined palladacycle precatalyst (e.g., Buchwald's G3 or G4 precatalysts).[3] These are air-stable and ensure the efficient, reliable generation of the active Pd(0) catalyst upon exposure to a base, overcoming common hurdles of in situ catalyst formation.[5][6]

    • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barriers for oxidative addition and reductive elimination.[1][7] However, proceed with caution, as excessive heat can accelerate catalyst decomposition.[8] A typical range for challenging couplings is 80-120 °C.

Q2: My reaction is producing significant side products, such as dehalogenation of the aryl halide or protodeboronation of the boronic acid.

A2: These side reactions compete with the desired cross-coupling pathway and are often exacerbated by steric hindrance, which slows down the productive catalytic cycle.

  • Probable Causes:

    • Dehalogenation (Hydrodehalogenation): This occurs when an intermediate palladium-hydride species, often formed via β-hydride elimination from certain substrates or side reactions, reductively eliminates with the aryl halide.[1]

    • Protodeboronation (for Suzuki reactions): The boronic acid reacts with a proton source (often trace water) and is cleaved before it can transmetalate to the palladium center.[1] This is a common failure mode, especially with electron-rich or heteroaryl boronic acids.[9]

    • Homocoupling: Two molecules of the boronic acid (or organometallic partner) couple together. This is frequently promoted by the presence of oxygen, which can interfere with the Pd(0) catalyst.[3]

  • Recommended Solutions:

    • Ensure Strictly Inert Conditions: Oxygen is detrimental. It oxidizes and deactivates both the Pd(0) catalyst and phosphine ligands.[8] Rigorously degas all solvents and reagents (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[3]

    • Use Anhydrous Reagents: To minimize protodeboronation, use anhydrous solvents and ensure bases are thoroughly dried.[1] For particularly sensitive substrates, consider using boronic esters (e.g., pinacol esters), which are often more stable and less prone to protodeboronation.[1][2]

    • Optimize the Base: The choice of base is critical. For Suzuki couplings, a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often effective.[3][10] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LiHMDS is required.[2][3] An incorrect or impure base can stall the reaction, allowing side reactions to dominate.[8]

Q3: I see black precipitate forming in my reaction vessel. What is it and how can I prevent it?

A3: The black precipitate is almost certainly palladium black, which is catalytically inactive aggregated palladium metal.[1] Its formation is a clear sign of catalyst deactivation.

  • Probable Causes:

    • Ligand Dissociation: The phosphine ligand can dissociate from the palladium center. The resulting "naked" palladium species are unstable and tend to aggregate.

    • Ligand Oxidation/Degradation: Phosphine ligands can be oxidized by trace oxygen, rendering them unable to coordinate to palladium.[8] Some ligands can also be degraded by strong bases at high temperatures.[7]

    • Sub-optimal Ligand:Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to decomposition.[8]

  • Recommended Solutions:

    • Use Robust Ligands and Pre-catalysts: As mentioned, bulky biarylphosphine ligands and their corresponding palladacycle precatalysts are designed to resist decomposition and form highly stable, active catalytic species.[3][11]

    • Optimize Ligand:Pd Ratio: A typical starting point is a Ligand:Pd ratio between 1:1 and 4:1.[8] For challenging reactions, a higher ligand ratio (e.g., 2.5:1) is often beneficial.

    • Maintain Strict Inert Conditions: Preventing oxygen from entering the reaction is the best way to avoid ligand oxidation.[8]

Frequently Asked Questions (FAQs)

Q4: How do bulky phosphine ligands, like those from the Buchwald and Hartwig groups, actually work to overcome steric hindrance?

A4: These ligands are ingeniously designed to manipulate the geometry and reactivity of the palladium center through their unique steric and electronic properties.[4][12]

  • Promotion of Monoligation: Their immense bulk favors the formation of a highly reactive, 12-electron "L-Pd(0)" species. This coordinatively unsaturated complex is more reactive in the oxidative addition step than more saturated complexes.[4]

  • Acceleration of Reductive Elimination: The steric pressure exerted by the bulky ligand forces the two coupling partners (e.g., two aryl groups) on the Pd(II) intermediate into close proximity. This distortion destabilizes the intermediate and lowers the energy barrier for the C-C bond-forming reductive elimination step, which is often the bottleneck for hindered substrates.[2]

  • Inhibition of Catalyst Deactivation: The bulky framework of the ligand encapsulates the palladium atom, preventing the formation of inactive palladium dimers or larger aggregates (palladium black).[4] Furthermore, substituents on the biaryl backbone can prevent unwanted side reactions like cyclometalation that deactivate the catalyst.[4]

Q5: What are the key parameters to consider when choosing a base and solvent system for a challenging coupling?

A5: The base and solvent are not passive components; they actively influence catalyst activity and stability.

  • Base Selection:

    • Strength: The base must be strong enough to facilitate the key steps of the cycle (e.g., amine deprotonation in Buchwald-Hartwig amination or the transmetalation step in some Suzuki reactions).[2]

    • Solubility: The base's solubility is crucial. For example, strong, soluble bases like NaOtBu often give superior results in aminations.[2] In Suzuki reactions, the partial solubility of bases like K₃PO₄ in organic/aqueous mixtures is often key to success.

    • Non-Nucleophilicity: The base should not compete as a nucleophile and react with the aryl halide. This is why hindered bases like NaOtBu are preferred over simpler alkoxides.

  • Solvent Selection:

    • Polarity and Coordinating Ability: Aprotic polar solvents like dioxane, THF, and toluene are most common.[1][3] They are generally good at dissolving the palladium complexes and organic substrates.

    • Boiling Point: For sluggish reactions that require high temperatures, a high-boiling solvent like toluene or xylene is a logical choice.[3]

    • Purity: Solvents must be anhydrous and thoroughly degassed. Water can promote protodeboronation, and oxygen leads to catalyst and ligand oxidation.[1][8]

Q6: Are there viable alternatives to palladium for coupling sterically hindered substrates?

A6: Yes, while palladium is the workhorse, nickel and copper catalysis are emerging as powerful alternatives for certain transformations, particularly with more challenging or unconventional electrophiles.

  • Nickel Catalysis: Nickel catalysts are often more effective than palladium for coupling less reactive electrophiles like aryl chlorides, fluorides, or phenol derivatives (e.g., ethers, esters).[13] This is because the oxidative addition step is often kinetically more facile with nickel.[13] However, ligands designed for palladium may not be optimal for the smaller nickel atom, requiring specific ligand development.[14] Flexible bidentate phosphines have shown promise in nickel-catalyzed C-S coupling of hindered substrates.[15]

  • Copper Catalysis: Copper-catalyzed reactions, such as the Ullmann condensation, are classic methods for C-N and C-O bond formation. Modern advancements with new ligands have enabled copper to catalyze very challenging aminations with sterically hindered partners, sometimes under milder conditions than palladium.[7]

Data & Visualization

Comparative Table of Common Bulky Phosphine Ligands

This table summarizes the properties of widely used ligands for sterically hindered couplings. The choice of ligand must be matched to the specific substrates and reaction type for optimal results.[2]

Ligand NameAbbreviationKey Structural FeatureTypical Applications & Notes
XPhos XPhosDi-cyclohexylphosphine on a dimethyl-substituted biarylHighly versatile and frequently used for a wide range of Suzuki, Buchwald-Hartwig, and other couplings. A go-to ligand for initial screening.[2][4]
SPhos SPhosDi-cyclohexylphosphine on a dimethoxy-substituted biarylOften provides superior results for hindered Suzuki couplings and couplings involving heteroaryl chlorides.[2][16]
RuPhos RuPhosDi-cyclohexylphosphine on a di-isopropyl-substituted biarylParticularly effective for generating sterically hindered tri- and tetra-ortho-substituted biaryls via Negishi coupling.[2][16]
BrettPhos BrettPhosDi-tert-butylphosphine on a methoxy-substituted biaryl with a morpholine moietyExcellent for Buchwald-Hartwig amination of primary and secondary amines, especially with hindered aryl halides.[2]
AntPhos AntPhosDi-tert-butylphosphine on an anthracene backboneUnique structure shows high reactivity for sterically demanding aryl-aryl and aryl-alkyl Suzuki couplings, helping to suppress β-hydride elimination.[12]
Visualizing the Catalytic Cycle and Troubleshooting

Diagram 1: Generalized Palladium Cross-Coupling Cycle

This diagram illustrates the fundamental steps of a cross-coupling reaction. For ortho-substituted substrates, both the Oxidative Addition (I) and Reductive Elimination (III) steps can be severely impeded by steric hindrance.

Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) (Oxidative Addition Complex) Pd0->OA_Complex I. Oxidative Addition (Ar-X) [Often Slow for Hindered Ar-X] TM_Complex L-Pd(II)(Ar)(R) (Transmetalation Complex) OA_Complex->TM_Complex TM_Complex->Pd0 III. Reductive Elimination (Forms Ar-R) [Rate-Limiting for Hindered Substrates]

Caption: The Pd(0)/Pd(II) catalytic cycle.

Diagram 2: How Bulky Ligands Promote Reductive Elimination

This diagram conceptualizes how the steric bulk of advanced phosphine ligands facilitates the difficult final step of the catalytic cycle.

Ligand Effect cluster_0 Unhindered Ligand (e.g., PPh₃) cluster_1 Bulky Ligand (e.g., XPhos) Unhindered_Pd Pd Unhindered_Ar1 Ar¹ Unhindered_Pd->Unhindered_Ar1 Unhindered_Ar2 Ar² Unhindered_Pd->Unhindered_Ar2 Bulky_Pd Pd label_unhindered Flexible Geometry High Energy Barrier for Elimination Bulky_Ar1 Ar¹ Bulky_Pd->Bulky_Ar1 Bulky_Ar2 Ar² Bulky_Pd->Bulky_Ar2 label_bulky Steric Compression Forces Ar groups together Lowers Energy Barrier

Caption: Steric compression by bulky ligands.

Diagram 3: Troubleshooting Workflow for Failed Reactions

Follow this decision tree when a sterically hindered coupling reaction fails to provide the desired product.

Troubleshooting_Workflow Start Reaction Failed (Low Yield / No Product) Check_Catalyst Is the Catalyst System Optimal? (Ligand, Pre-catalyst) Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? (Base, Solvent, Temp) Check_Catalyst->Check_Conditions No Use_Bulky_Ligand Action: Switch to Bulky Ligand (XPhos, SPhos, etc.) Use a G3/G4 Pre-catalyst Check_Catalyst->Use_Bulky_Ligand Yes Check_Purity Are Reagents Pure & Dry? Is Atmosphere Inert? Check_Conditions->Check_Purity No Optimize_Conditions Action: Screen Bases (K₃PO₄, NaOtBu) Increase Temperature Incrementally Switch to Higher-Boiling Solvent (Toluene) Check_Conditions->Optimize_Conditions Yes Purify_Reagents Action: Use Anhydrous Solvents Dry Base Thoroughly Degas System Rigorously (Ar sparge) Check_Purity->Purify_Reagents Yes Success Problem Solved Check_Purity->Success No Use_Bulky_Ligand->Success Optimize_Conditions->Success Purify_Reagents->Success

Caption: A logical workflow for troubleshooting.

Key Experimental Protocol: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling a di-ortho-substituted aryl bromide with an arylboronic acid. All operations must be performed under an inert atmosphere using Schlenk line or glovebox techniques.

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).[8]

  • Catalyst Addition:

    • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 2.5 mol%).[3][8]

  • Solvent Addition and Degassing:

    • Add the anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1, or Toluene).[1][8] The total concentration is typically 0.1–0.5 M with respect to the limiting reagent.

    • Seal the vial tightly with a Teflon-lined cap. If not prepared in a glovebox, degas the sealed mixture by sparging with argon for 15-20 minutes.

  • Reaction Execution:

    • Place the vial in a preheated heating block (e.g., 100–110 °C) and stir vigorously for the designated time (e.g., 12–24 hours).[8] Vigorous stirring is important for reactions involving solid bases.[8]

  • Analysis and Work-up:

    • After cooling to room temperature, take a small aliquot for analysis (e.g., LC-MS, GC-MS) to check for conversion.

    • If complete, quench the reaction with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Purify by column chromatography.

References

  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Benchchem. (n.d.). Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos.
  • (n.d.). Cross-Coupling Reactions Guide.
  • Princeton University. (2017, March 27). Subtle steric differences reveal a model for Ni cross-coupling success.
  • (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2-(2-Iodophenyl)propan-2-ol.
  • Umicore Precious Metals Chemistry. (n.d.). Cross-Coupling Catalysts | Buchwald & Hazari Technologies.
  • (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • (n.d.). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. PMC.
  • (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • Benchchem. (n.d.). A Technical Guide to the Synthesis and Application of Ortho-Substituted Biaryl Aldehydes in Drug Discovery.
  • OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube.
  • (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • (n.d.). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers (RSC Publishing).

Sources

Solubility issues of iodophenyl cyclopropane acids in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Iodophenyl cyclopropane acids are a class of compounds with significant potential in medicinal chemistry and materials science. Their rigid cyclopropane scaffold and the versatile reactivity of the carbon-iodine bond make them valuable building blocks.[1] However, researchers frequently encounter significant challenges with their solubility in common organic solvents. This low solubility can hinder reaction setup, purification, and formulation development, leading to delays and inconsistent results.

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals to understand and overcome these solubility issues. It combines fundamental principles with practical, field-proven troubleshooting strategies and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why are iodophenyl cyclopropane acids often poorly soluble?

A1: The limited solubility arises from a combination of structural features:

  • High Crystallinity: The planar phenyl ring and the rigid cyclopropane group can lead to efficient packing in a crystal lattice. This high lattice energy requires a significant amount of energy from the solvent to break the crystal apart, resulting in low solubility.

  • Polarity Mismatch: The molecule possesses both non-polar regions (the phenyl and cyclopropane rings) and a highly polar carboxylic acid group. Finding a single solvent that can effectively solvate all parts of the molecule simultaneously is challenging.[2][3]

  • Hydrogen Bonding: The carboxylic acid group can form strong intermolecular hydrogen bonds, creating dimers or larger aggregates that are very stable and resistant to dissolution.[4]

  • Iodine Substituent: The large, polarizable iodine atom contributes to strong van der Waals interactions and can influence crystal packing, further increasing lattice energy.[1][5]

Q2: I need to set up a reaction. Which solvent should I try first?

A2: There is no single "best" solvent. A systematic screening approach is always recommended. However, a good starting point is to use polar aprotic solvents.

  • Rationale: Solvents like Dimethyl Sulfoxide (DMSO) , N,N-Dimethylformamide (DMF) , or Tetrahydrofuran (THF) are often effective.[6] Their polarity can disrupt the hydrogen bonding of the carboxylic acid groups, and they have sufficient non-polar character to interact with the aromatic ring.

  • Caution: Always ensure the chosen solvent is compatible with your reaction conditions (e.g., reagents, temperature). For instance, DMSO can interfere with certain coupling reactions.[7]

Q3: Does the position of the iodine atom on the phenyl ring matter for solubility?

A3: Yes, the position (ortho, meta, para) of the iodine substituent can influence solubility, primarily by affecting the crystal lattice energy.

  • Mechanism: Changes in the substituent position alter the molecule's symmetry and its ability to pack efficiently. Ortho-substituted compounds, for example, may experience steric hindrance that disrupts optimal crystal packing, sometimes leading to slightly better solubility compared to their more symmetrical para-isomers.[8] However, this is not a universal rule and must be determined experimentally.

Q4: Can I just heat the mixture to get my compound to dissolve?

A4: Increasing the temperature is a valid and often effective initial step, as the solubility of most solids increases with temperature.[6]

  • Causality: Heat provides the energy needed to overcome the intermolecular forces within the crystal lattice.

  • Limitations:

    • Thermal Stability: Ensure your compound is stable at elevated temperatures and will not decompose.

    • Supersaturation: Upon cooling, the compound may rapidly crash out of solution, potentially trapping impurities.[9] This is especially problematic if you need the compound to remain in solution for a reaction or analysis at room temperature.

Troubleshooting Guide: Compound Fails to Dissolve

This section provides a logical workflow for addressing solubility failures during your experiments.

Problem: The iodophenyl cyclopropane acid does not dissolve in the selected solvent at the desired concentration.

Below is a troubleshooting flowchart to guide your decision-making process.

G cluster_tier1 Tier 1: Physical Intervention cluster_tier2 Tier 2: Formulation Adjustment cluster_tier3 Tier 3: Systematic Re-evaluation start Compound Insoluble at Target Concentration heat Apply Gentle Heat (e.g., 40-60°C) start->heat Is compound thermally stable? sonicate Apply Sonication start->sonicate Is heat inappropriate? heat->sonicate No / Ineffective success1 Success: Compound Dissolves heat->success1 Yes cosolvent Introduce a Co-Solvent sonicate->cosolvent No / Ineffective success2 Success: Compound Dissolves sonicate->success2 Yes ph_adjust Adjust pH (if applicable) cosolvent->ph_adjust No / Ineffective success3 Success: Compound Dissolves cosolvent->success3 Yes screen Perform Systematic Solvent Screen ph_adjust->screen No / Ineffective

Caption: Troubleshooting workflow for poor solubility.

Detailed Solutions
  • Apply Sonication:

    • What it is: Using ultrasonic waves to agitate the sample.

    • Why it works: Sonication provides high-energy cavitation that breaks apart solid agglomerates and increases the surface area available for solvation, accelerating the rate of dissolution.[6] This can be more effective than simple stirring or shaking.

    • When to use it: When gentle heating is ineffective or if the compound is thermally sensitive.

  • Introduce a Co-Solvent:

    • What it is: Adding a small amount of a second, miscible solvent to your primary solvent system.[2]

    • Why it works: A co-solvent system can address the dual polarity of the molecule. For example, if your compound is in a non-polar solvent like Toluene, adding a small percentage (e.g., 1-10%) of a polar aprotic solvent like DMSO can help solvate the carboxylic acid group, while the bulk toluene solvates the rest of the molecule.[6][10] This "blended" solvent environment is often more effective than any single solvent.

    • Common Co-Solvent Pairs:

      • Toluene / DMSO

      • Dichloromethane (DCM) / Methanol[11]

      • Hexanes / Ethyl Acetate (EtOAc)[11]

      • Water / Ethanol (for more polar examples)

  • Adjust pH (for protic or aqueous systems):

    • What it is: Adding a base to deprotonate the carboxylic acid.

    • Why it works: Deprotonating the carboxylic acid (R-COOH) to its carboxylate salt form (R-COO⁻) introduces an ionic charge.[2][9] This dramatically increases polarity and enhances solubility in polar solvents like water or alcohols. A weak organic base like triethylamine (TEA) or an inorganic base like potassium carbonate can be used.

    • When to use it: This is primarily for purification (e.g., aqueous extraction) or analysis in polar media. Be aware that creating the salt form will change the compound's reactivity and is often not suitable for subsequent synthetic steps without re-acidification.

  • Perform a Systematic Solvent Screen:

    • What it is: If initial attempts fail, a more rigorous, data-driven approach is necessary. This involves testing the solubility of your compound in a wide range of solvents with varying polarities.

    • Why it works: This method avoids guesswork and provides quantitative data to make an informed decision for reaction scale-up, purification, or formulation. It allows you to identify the optimal solvent or co-solvent system for your specific compound.

    • See Experimental Protocol Section for a detailed, step-by-step guide.

Data Presentation: Solvent Screening

A systematic screen is the most reliable way to solve persistent solubility issues. The goal is to determine the approximate solubility in a range of solvents representing different polarity classes.

Table 1: Representative Solubility Data for a Model Iodophenyl Cyclopropane Acid

Solvent ClassSolventPolarity IndexApprox. Solubility (mg/mL at 25°C)Observations
Non-Polar Hexanes0.1< 0.1Essentially insoluble.
Toluene2.4~1-2Slightly soluble.
Aprotic Polar Dichloromethane (DCM)3.1~5-10Moderately soluble.
Tetrahydrofuran (THF)4.0~20-30Good solubility.
Acetonitrile5.8~5-10Moderately soluble.
N,N-Dimethylformamide (DMF)6.4> 50Very soluble.
Dimethyl Sulfoxide (DMSO)7.2> 100Highly soluble.
Protic Polar Ethyl Acetate (EtOAc)4.4~15-20Good solubility.
Isopropanol3.9< 1Poorly soluble.
Methanol5.1< 1Poorly soluble, likely due to H-bonding preference with itself.

Note: This data is illustrative. Actual values must be determined experimentally for your specific compound.

Experimental Protocols

Protocol 1: Rapid Solubility Screening (Small Scale)

This protocol allows for a quick assessment using minimal material.

Objective: To qualitatively determine the best solvent class for your compound.

Materials:

  • Iodophenyl cyclopropane acid (~20 mg)

  • Selection of solvents (e.g., Hexane, Toluene, DCM, THF, EtOAc, Acetonitrile, DMSO, Methanol)

  • Small glass vials (1-2 mL) with caps

  • Vortex mixer

Procedure:

  • Preparation: Weigh approximately 1-2 mg of your compound into each labeled vial.

  • Solvent Addition: Add 0.5 mL of the first solvent to the corresponding vial.

  • Agitation: Cap the vial and vortex vigorously for 60 seconds.

  • Observation: Visually inspect the vial.

    • If the solid is completely dissolved, the compound is soluble at >2-4 mg/mL.

    • If the solid remains, add another 0.5 mL of solvent (total volume 1.0 mL) and repeat step 3.

    • If the solid is now dissolved, solubility is ~1-2 mg/mL.

    • If solid still remains, solubility is <1 mg/mL.

  • Repeat: Repeat steps 2-4 for each solvent to be tested.

  • Analysis: Rank the solvents from "insoluble" to "highly soluble" to guide your choice for larger-scale work.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for obtaining accurate equilibrium solubility data.[12][13]

Objective: To precisely measure the solubility of the compound in a specific solvent at a set temperature.

G A 1. Add excess solid to known volume of solvent in a vial B 2. Seal vial and place on orbital shaker at constant temperature (e.g., 25°C) A->B C 3. Agitate for 24-48h to ensure equilibrium B->C D 4. Allow undissolved solid to settle C->D E 5. Withdraw aliquot of the clear supernatant D->E F 6. Filter supernatant through a 0.45µm PTFE syringe filter E->F G 7. Quantify concentration of the filtrate using a calibrated HPLC method F->G H 8. Calculate solubility (e.g., in mg/mL) G->H

Caption: Workflow for the Shake-Flask solubility protocol.

Procedure:

  • Preparation: Add an excess amount of the iodophenyl cyclopropane acid to a sealed glass vial containing a known volume of the chosen solvent. "Excess" means enough solid remains undissolved at the end of the experiment.

  • Equilibration: Seal the vial and place it in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate for 24-72 hours to ensure the solution reaches equilibrium.[12]

  • Phase Separation: Remove the vial and allow it to stand undisturbed until the excess solid has settled.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any microscopic solid particles.[12]

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC with a UV detector.[12] This requires preparing a standard curve with known concentrations of your compound.

  • Calculation: The determined concentration is the equilibrium solubility of your compound in that solvent at that temperature. Report the value in mg/mL or mol/L.

References

  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? (2022). Dow Development Labs. [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (2021). Dow Development Labs. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API. [Link]

  • How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals? Junesun. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. World Health Organization (WHO). [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery & Development. [Link]

  • Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. (2020). Tablets & Capsules. [Link]

  • Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. (2025). Crystal Growth & Design. [Link]

  • Predicting drug solubility in organic solvents mixtures. (2024). University of Padua. [Link]

  • Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry. American Chemical Society. [Link]

  • A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons. Journal of the American Chemical Society. [Link]

  • Solvent Selection Guide. University of York. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2016). PMC. [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Journal of Solution Chemistry. [Link]

  • Abstraction of iodine from aromatic iodides by alkyl radicals: steric and electronic effects. (2006). Journal of the American Chemical Society. [Link]

  • Reaction intermediate being poorly soluble - any workarounds? Reddit r/Chempros. [Link]

  • Nucleophilic Aromatic Substitution. (2021). Chemistry Steps. [Link]

  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

Sources

Controlling regioselectivity in functionalization of 2-iodophenyl rings

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: 2-IODO-SELECTIVITY-001

Mission Statement

Welcome to the 2-Iodo Functionalization Support Center. The 2-iodophenyl moiety is a paradox in organic synthesis: it is the most reactive handle for cross-coupling (C–I bond energy ~65 kcal/mol), yet it is notoriously prone to "scrambling" via the Halogen Dance or acting as a steric blocker in ortho-substitution.

This guide is not a textbook; it is a troubleshooting manual designed to fix specific regioselectivity failures in your fume hood.

Module 1: The "Halogen Dance" (Migration Issues)

The Problem

User Report: "I treated my 2-iodo-1-substituted benzene with


-BuLi at -78 °C intending to quench with an electrophile at the C2 position. Instead, the electrophile ended up at C3 or C6, or I recovered a mixture of regioisomers."
Root Cause Analysis

You have triggered the Halogen Dance (HD) . This is a base-catalyzed halogen migration.

  • Mechanism: Lithium-Halogen exchange is fast, but the resulting aryl lithium is basic. If the temperature is not strictly controlled, this aryl lithium deprotonates a more acidic proton on the ring (usually ortho to a heteroatom or directing group).

  • Thermodynamics: The iodine migrates to stabilize the new lithio-species. The reaction seeks the thermodynamic minimum (most stable carbanion), not your kinetic target.

Troubleshooting & Logic Flow

HalogenDance Start Substrate: 2-Iodo-Ar-H Base Add Base (e.g., LDA, n-BuLi) Start->Base Kinetic Kinetic Product (C2-Lithiation) Base->Kinetic T < -78°C Fast Trapping Dance Halogen Dance Pathway (Isomerization) Kinetic->Dance T > -60°C Slow Trapping Trap Electrophile Trap Kinetic->Trap Success Thermo Thermodynamic Product (C3/C6-Lithiation) Dance->Thermo Thermo->Trap Regio-Error

Figure 1: Decision tree showing the divergence between kinetic control (desired C2 functionalization) and thermodynamic scrambling (Halogen Dance).

Corrective Protocol: The "Turbo" Switch

To stop the dance, you must use a reagent that performs I/Mg exchange faster than the rate of proton abstraction. Switch from Lithium to Magnesium.

Protocol: Knochel Turbo-Grignard Exchange Standard Operating Procedure for preventing migration.

  • Preparation: Flame-dry a flask under Argon.

  • Reagent: Use

    
      (Turbo Grignard).[1] The LiCl breaks polymeric aggregates, increasing the kinetic rate of exchange significantly [1].
    
  • Conditions:

    • Dissolve 2-iodo substrate in anhydrous THF.

    • Cool to -20 °C (Note: Mg exchange is slower than Li; -78 °C is often too cold for Mg exchange to occur, but -20 °C is cold enough to prevent migration).

    • Add

      
       (1.1 equiv) dropwise.
      
    • Stir for 30 mins. Monitor conversion by GC-MS (quench aliquot with water).

  • Trapping: Add electrophile (aldehyde, acid chloride, etc.).

  • Why this works: The C–Mg bond is more covalent and less basic than C–Li, drastically reducing the propensity for proton abstraction (the trigger for the dance).

Module 2: Ortho-Functionalization (The Catellani Strategy)[2]

The Problem

User Report: "I need to functionalize the carbon next to the iodine (C3) without losing the iodine, or I want to use the iodine to install a group at C3 and then cross-couple C2."

The Solution: Norbornene-Mediated Catalysis

Standard cross-coupling attacks the C–I bond. To attack the C–H bond ortho to the iodine, you must use the Catellani Reaction [2]. This utilizes the "Ortho Constraint" where Norbornene (NBE) acts as a transient scaffold.[2]

Mechanism Visualization

Catellani Pd0 Pd(0) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Ar-I NBE_Ins Norbornene Insertion OxAdd->NBE_Ins + NBE CH_Act C-H Activation (Palladacycle) NBE_Ins->CH_Act Func Ortho-Functionalization (Alkylation/Arylation) CH_Act->Func + R-X NBE_Ext Norbornene Extrusion Func->NBE_Ext Term Ipso-Termination (Suzuki/Heck) NBE_Ext->Term Loss of NBE Term->Pd0 Product Release

Figure 2: The Catellani Cycle. Note how Norbornene (NBE) inserts to enable ortho-C-H activation, then ejects, restoring the Pd-species for a final coupling at the original Iodine site.

Experimental Checklist
  • Catalyst: Pd(OAc)₂ is standard.

  • Mediator: Norbornene (or substituted variants) is required (typically 0.5–1.0 equiv).

  • Base: Inorganic bases like

    
     or 
    
    
    
    are critical for the C-H activation step.
  • Solvent: DMF or DMAc (polar aprotic solvents stabilize the charged intermediates).

Module 3: Selective Cross-Coupling (I vs. Br/Cl)

The Problem

User Report: "I have a substrate with both Iodine (C2) and Bromine (C5). I want to couple at the Bromine, but the Iodine reacts first." OR "My Suzuki coupling on the 2-iodo ring stalls after 50% conversion."

FAQ: Selectivity & Inhibition

Q1: Can I couple a Bromide in the presence of an Iodide?

  • Answer: Generally, No. The C–I bond is significantly weaker (~65 kcal/mol) than C–Br (~81 kcal/mol). Pd(0) will undergo oxidative addition to the Iodide >99% of the time.

  • Workaround: You must protect the Iodine (e.g., using a silyl-exchange if applicable, though difficult) or, more commonly, couple the Iodine first, then the Bromide. If you must couple the Bromide, consider using a Nickel catalyst which can sometimes be tuned to prefer aryl chlorides/bromides over iodides depending on the ligand field, though this is rare and substrate-specific.

Q2: Why does my reaction stall? (The Iodide Effect)

  • Diagnosis: If you are coupling a 2-iodophenyl ring, the released Iodide ions (

    
    ) can poison the catalyst. They form stable bridging dimers 
    
    
    
    that are inactive [3].
  • Troubleshooting:

    • Solvent Switch: Do not use DMF or DMAc if stalling occurs. Use Toluene . NaI/KI is insoluble in Toluene. As the reaction proceeds, the iodide salt precipitates out, preventing it from re-binding to the Palladium.

    • Ligand Choice: Use bulky biaryl phosphine ligands (e.g., XPhos or BrettPhos ). Their steric bulk prevents the formation of the inactive iodine-bridged dimers.

Data: Ligand Selection Matrix
Substrate ChallengeRecommended Ligand/SystemWhy?
Steric Crowding (e.g., 2-iodo-3-methyl)SPhos or XPhos Exceptional activity for sterically hindered oxidative addition.
Iodide Inhibition (Stalling)BrettPhos Bulky structure prevents dimer formation; high turnover.
Ortho-Heteroatoms (e.g., 2-iodoaniline)Pd(dba)₂ + BINAP Chelating ligands prevent coordination of the amine/alcohol to the metal center.
Base Sensitivity

+

Silver salts scavenge the iodide (AgI precipitates), driving the reaction without strong base.

References

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336.

  • Catellani, M., Frignani, F., & Rangoni, A. (1997). A Complex Catalytic Cycle Leading to a Regioselective Synthesis of o,o'-Disubstituted Vinylarenes. Angewandte Chemie International Edition in English, 36(2), 119–122.

  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009).[3] An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides: Insight into Controlling Factors. Journal of the American Chemical Society, 131(16), 5766–5768.[3]

  • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007).[4] Halogen dance reactions—A review. Chemical Society Reviews, 36, 1046-1057.[4]

Sources

Troubleshooting low reactivity of ortho-iodo carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Diagnostic Hub. This technical support guide is engineered for researchers and drug development professionals dealing with the notoriously difficult cross-coupling of ortho-iodo carboxylic acids (such as 2-iodobenzoic acid).

Unlike standard aryl halides, these substrates present a dual threat of severe steric hindrance and electronic catalyst deactivation. This guide provides causality-driven troubleshooting, quantitative optimization data, and self-validating protocols to ensure reproducible yields.

Section 1: The Mechanistic Root of the Problem

To troubleshoot effectively, we must first understand why the reaction fails. The low reactivity of ortho-iodo carboxylic acids in palladium- or copper-catalyzed cross-couplings (e.g., Suzuki, Heck, Ullmann) stems from two primary mechanisms:

  • Catalyst Poisoning via Coordination: The free carboxylic acid can deprotonate under basic cross-coupling conditions. The resulting carboxylate anion acts as a bidentate ligand, coordinating tightly to the palladium or copper center. This sequesters the metal into a highly stable, unreactive metallacycle, effectively removing the catalyst from the active cycle[1].

  • Steric Hindrance: The ortho relationship between the bulky iodine atom (van der Waals radius ~1.98 Å) and the carboxylate group restricts the trajectory of the incoming transmetalating agent (e.g., the boronic acid). This drastically increases the activation energy required for both the oxidative addition and transmetalation steps[1].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Sterically Hindered) Pd0->OxAdd PdII Pd(II) Aryl Iodide Complex OxAdd->PdII Coord Carboxylate Coordination (Catalyst Poisoning) PdII->Coord TransMet Transmetalation (Requires Base) PdII->TransMet DeadEnd Stable Metallacycle (Dead End) Coord->DeadEnd RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product RedElim->Product

Mechanistic divergence: Productive cross-coupling vs. catalyst deactivation via carboxylate coordination.

Section 2: Diagnostic FAQs & Causality-Driven Solutions

Q1: My Suzuki coupling with 2-iodobenzoic acid shows zero conversion. The starting material is fully recovered. What is happening? A1: This is the hallmark of immediate catalyst poisoning. The free carboxylic acid is coordinating to your Pd center, creating a dead-end complex[1].

  • Solution A (Chemical Bypass): Protect the carboxylic acid. Converting it to an ester (e.g., methyl 2-iodobenzoate) eliminates the coordinating anionic oxygen, restoring normal reactivity and making it a premium substrate for complex heterocycle synthesis[2][3].

  • Solution B (Ligand Tuning): If protection is impossible, you must out-compete the carboxylate. Employ highly sterically demanding, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands like XPhos or SPhos)[1]. The sheer bulk of XPhos prevents the bidentate coordination of the carboxylate, while its electron richness forces the oxidative addition through the steric barrier.

Q2: I am seeing high conversion of the aryl iodide, but my main product is the dehalogenated (protodeiodinated) benzoic acid. How do I fix this? A2: Protodeiodination occurs when the Pd(II)-aryl intermediate undergoes reduction instead of transmetalation. This happens when transmetalation is too slow (due to ortho-sterics) and a hydrogen source is present.

  • Solution: Accelerate transmetalation by switching to a more soluble base. If using Na₂CO₃, upgrade to Cs₂CO₃. The larger cesium cation increases the solubility and reactivity of the boronate complex. Furthermore, rigorously dry your solvents and avoid alcoholic co-solvents to eliminate proton sources[1].

Q3: The reaction mixture turns black immediately upon adding the base and heating, and the yield is poor. A3: A rapid shift to a black precipitate indicates the formation of "Palladium black" (inactive Pd(0) nanoparticles). Your catalyst is falling out of the catalytic cycle faster than it can oxidatively add to the hindered substrate.

  • Solution: Abandon standard Pd(OAc)₂ + free ligand mixtures. Use a pre-formed Pd precatalyst (e.g., XPhos Pd G3)[4]. These precatalysts ensure a strict 1:1 ligand-to-metal ratio and generate the highly active monomeric Pd(0) species directly in solution, preventing aggregation.

Section 3: Quantitative Optimization Data

To illustrate the impact of these variables, review the following optimization matrix for the Suzuki-Miyaura coupling of an ortho-iodo carboxylic acid substrate.

Substrate StateCatalyst SystemBase / SolventConversion (%)Desired Yield (%)Major Byproduct
Free AcidPd(PPh₃)₄ (5 mol%)Na₂CO₃ / Dioxane-H₂O< 10%TraceUnreacted SM
Free AcidPd(OAc)₂ + SPhosK₃PO₄ / Toluene-H₂O> 90%45%Protodeiodination
Free AcidXPhos Pd G3 (2 mol%)Cs₂CO₃ / Dioxane> 95%82%Homocoupling
Methyl Ester Pd(dppf)Cl₂ (5 mol%) K₂CO₃ / DMF > 99% 94% None

Section 4: Self-Validating Experimental Protocol

This protocol utilizes the "Protect & Couple" strategy. It is designed as a self-validating system: intermediate isolation ensures the complete removal of the problematic carboxylate moiety before introducing the expensive transition metal catalyst.

W Start ortho-Iodo Carboxylic Acid Decide Can the acid be protected? Start->Decide Protect Step 1: Esterification (H2SO4, MeOH, 7h) Decide->Protect Yes Direct Direct Coupling Route (Requires XPhos Pd G3) Decide->Direct No Validate1 TLC/LC-MS Check: Confirm complete esterification Protect->Validate1 Couple Step 2: Suzuki Coupling (Pd(dppf)Cl2, K2CO3, 80°C) Validate1->Couple Pass Validate2 Aqueous Workup: Removes inorganic salts & Pd Couple->Validate2 Hydrolyze Step 3: Saponification (LiOH, THF/H2O) Validate2->Hydrolyze Final Coupled Carboxylic Acid Hydrolyze->Final

Self-validating experimental workflow prioritizing the Protect & Couple strategy for high-yield synthesis.

Step-by-Step Methodology

Phase 1: Protection (Esterification) [2]

  • Reaction Setup: Suspend 2-iodobenzoic acid (1.0 equiv) in anhydrous methanol (0.3 M). Slowly add concentrated H₂SO₄ (0.15 equiv). Causality: Fischer esterification is an equilibrium process; using methanol as the solvent drives the reaction forward via Le Chatelier's principle.

  • Execution: Reflux the mixture under a nitrogen atmosphere for 7 hours.

  • Validation Check: Pull a 10 µL aliquot, quench in aqueous NaHCO₃, and extract with EtOAc. Run TLC (Hexanes/EtOAc 4:1). The highly polar acid spot (baseline) must be completely converted to the high-Rf ester spot.

  • Workup: Concentrate the mixture, dilute with EtOAc, and wash sequentially with 10% aqueous Na₂CO₃ (critical to remove any trace unreacted acid) and brine. Dry over Na₂SO₄ and concentrate to yield methyl 2-iodobenzoate.

Phase 2: Cross-Coupling [3] 5. Setup: In an oven-dried Schlenk flask, combine methyl 2-iodobenzoate (1.0 equiv), arylboronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (5 mol%). 6. Degassing (Critical): Seal the flask with a septum. Evacuate and backfill with Argon three times. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands and Pd(0) intermediates, leading to irreversible catalyst death[1]. 7. Reaction: Add degassed DMF (0.2 M) via syringe. Heat the reaction mixture to 80 °C with vigorous stirring for 12 hours. 8. Validation Check: LC-MS should show complete consumption of the methyl 2-iodobenzoate mass. If unreacted starting material remains, check for the presence of Pd black (indicates catalyst failure) or homocoupled boronic acid (indicates oxygen contamination or excessive base).

Phase 3: Deprotection 9. Saponification: Dissolve the crude coupled ester in a THF/H₂O mixture (3:1). Add LiOH·H₂O (3.0 equiv) and stir at room temperature until complete by TLC. Acidify the aqueous layer with 1M HCl to precipitate the final ortho-substituted carboxylic acid. Extract with EtOAc, dry, and concentrate.

References

  • "Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction - PMC", National Institutes of Health (NIH),[Link]

  • "Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC", National Institutes of Health (NIH),[Link]

Sources

Technical Support Center: Palladium Residue Removal from Cyclopropane Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the specific challenges of removing residual palladium from cyclopropane carboxylic acid derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you achieve robust and reproducible purification results.

Palladium-catalyzed reactions are indispensable in modern synthesis for their efficiency in forming complex C-C and C-heteroatom bonds.[1] However, the removal of residual palladium catalyst from the final Active Pharmaceutical Ingredient (API) or intermediate is a critical and often challenging step.[2][3] Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3D guidelines, impose strict limits on elemental impurities due to potential toxicity.[1][4][5] For palladium, an oral limit of 10 ppm (100 µ g/day ) is a common benchmark that processes must meet.[1][6]

Cyclopropane carboxylic acid derivatives, due to their polarity and potential to chelate with metals, can present unique purification challenges, making a systematic approach to palladium removal essential.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding palladium removal.

Q1: Why is the complete removal of palladium so critical? A1: There are three primary drivers for rigorous palladium removal:

  • Patient Safety & Regulatory Compliance: Palladium is a heavy metal with potential toxicity. Regulatory agencies like the FDA and EMA enforce strict limits (typically low ppm) on residual metals in APIs to ensure patient safety.[7] Failure to meet these limits will result in the rejection of a drug candidate.[7]

  • Catalytic Activity in Downstream Steps: Residual palladium can remain catalytically active, causing unwanted side reactions, degradation of subsequent intermediates, or failure of downstream synthetic steps.[8]

  • Assay Interference: Trace metal impurities are known to interfere with biological assays, particularly high-throughput screening (HTS), leading to false positives or negatives and unreliable data.[9]

Q2: What are the primary methods for removing palladium residues? A2: The most common strategies can be broadly categorized as follows:

  • Adsorption/Scavenging: This is the most widely used technique, employing solid-supported scavengers that selectively bind palladium, which is then removed by simple filtration.[10][11]

  • Crystallization: Purifying the product through recrystallization can be effective, as impurities are ideally left behind in the mother liquor.[12][13]

  • Activated Carbon Treatment: Activated carbon can adsorb palladium, but its lack of selectivity can also lead to significant product loss.[6][14]

  • Extraction: Liquid-liquid extraction can be used to partition the palladium salt into an aqueous phase away from the organic product phase.[15][16][17]

  • Chromatography: While effective, column chromatography is often less desirable for large-scale processes due to solvent consumption and cost.[15]

Q3: How do I choose the right palladium scavenger for my cyclopropane carboxylic acid derivative? A3: The choice depends on several factors. For polar molecules like cyclopropane carboxylic acids, the palladium species (e.g., Pd(0) vs. Pd(II)), solvent system, and product stability are key considerations.

  • Palladium Species: Sulfur-based scavengers (e.g., thiol, thiourea) have a very high affinity for the soft Lewis acid character of palladium, making them effective for both Pd(0) and Pd(II) species.[12][18] Amine-based scavengers are also an option.

  • Support Material: Scavengers are available on various supports, most commonly silica and polystyrene.[10][19] Silica-based scavengers are often preferred due to their compatibility with a wide range of solvents and mechanical stability.[12]

  • Screening: It is always recommended to perform a small-scale screening of 2-3 different types of scavengers (e.g., a thiol, a thiourea, and a mixed-mode scavenger) to identify the most effective and cost-efficient option for your specific system.[7]

Q4: What is the most reliable method for quantifying residual palladium? A4: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the industry standard and the most reliable method for quantifying trace metals in APIs.[10][20] It offers unparalleled sensitivity, often reaching parts-per-billion (ppb) levels, and is required by regulatory authorities.[20][21] Other techniques like Atomic Absorption Spectroscopy (AAS) and X-ray Fluorescence (XRF) can also be used, but ICP-MS is preferred for final product validation.[10][13][22]

Q5: Is simple filtration through Celite® enough to remove palladium? A5: No, this is a common misconception. Filtering the crude reaction mixture through a pad of Celite® is an effective first step to remove heterogeneous or agglomerated palladium particles (often visible as "palladium black").[1][8][15] However, it will not remove soluble, colloidal, or finely dispersed palladium species, which often constitute the majority of the contamination.[7] A dedicated scavenging step is almost always required after filtration to meet regulatory limits.[9][23]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during palladium removal.

Problem 1: ICP-MS analysis shows high palladium levels (>50 ppm) after initial workup and filtration.
  • Probable Cause: The residual palladium is in a soluble or colloidal form that cannot be removed by simple physical filtration. The palladium may be complexed with your product, ligands, or solvent molecules.

  • Solution Workflow:

    • Implement a Scavenger: This is the most direct solution. Select a scavenger with a high affinity for palladium, such as thiol-functionalized silica (e.g., SiliaMetS® Thiol).

    • Start with a Standard Protocol: Begin with a loading of 5-10 weight equivalents of scavenger relative to the initial mass of the palladium catalyst used in the reaction. Stir the slurry at room temperature for 2-4 hours.[7]

    • Analyze: Filter off the scavenger and submit a sample of the filtrate for ICP-MS analysis to establish a baseline for the scavenging efficiency.

Problem 2: Palladium levels remain high even after treatment with a scavenger.
  • Probable Causes & Solutions:

    • Insufficient Scavenger/Time: The binding capacity of the scavenger may be saturated, or the reaction has not reached equilibrium.

      • Solution: Increase the equivalents of the scavenger (e.g., to 15-20 eq.).[7] Increase the reaction time (e.g., to 12-16 hours, or overnight).[7] Gentle heating (e.g., 40-50 °C) can also accelerate scavenging, but should be tested first to ensure product stability.[7]

    • Incorrect Scavenger Choice: The selected scavenger may not have a high affinity for the specific palladium species present in your mixture.

      • Solution: Screen a panel of different scavengers. If a thiol scavenger was ineffective, try a thiourea or an amine-based scavenger. The optimal choice is system-dependent.

    • Strong Product-Palladium Coordination: The cyclopropane carboxylic acid moiety or other functional groups on your molecule may be strongly chelating the palladium, preventing the scavenger from accessing it.

      • Solution 1: Try a pre-treatment step. An acidic or basic wash (if your product is stable) can sometimes disrupt the product-palladium complex before the scavenging step.

      • Solution 2: Change the solvent. Solvent polarity can influence the scavenger's effectiveness and the stability of the palladium complex.[19]

Problem 3: Significant loss of my cyclopropane derivative during the scavenging process.
  • Probable Causes & Solutions:

    • Non-specific Binding: The scavenger is adsorbing your product in addition to the palladium. This is a more common issue with activated carbon but can occur with silica scavengers if there are strong polar interactions.[6][7]

      • Solution: Reduce the amount of scavenger used or shorten the contact time. Switch to a different type of scavenger, as binding is often support-dependent.

    • Product Instability: Your product may be degrading under the scavenging conditions (e.g., elevated temperature or prolonged stirring).

      • Solution: Run a control experiment where you expose your purified product to the scavenging conditions without any palladium present and check for degradation by LC-MS or NMR. If degradation occurs, use milder conditions (room temperature, shorter time).

Problem 4: The final product has a grayish or black discoloration after purification.
  • Probable Cause: This discoloration is almost always due to the presence of finely divided palladium metal (Pd(0)), often called "palladium black".[24] It indicates that the palladium has precipitated from solution but has not been fully removed.

  • Solution Workflow:

    • Re-dissolve: Re-dissolve the product in a suitable solvent.

    • Filter through Celite®: Pass the solution through a 1-2 cm thick pad of Celite® on a sintered glass funnel to remove the larger particulates.[15]

    • Scavenge: Treat the filtrate with a high-affinity scavenger (e.g., thiol-functionalized silica) to remove any remaining soluble or colloidal palladium.

    • Final Filtration: Filter off the scavenger to yield a colorless solution.

Section 3: Detailed Experimental Protocols

These protocols provide standardized starting points for your experiments. Always perform work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: General Screening of Palladium Scavengers

Objective: To efficiently identify the most effective scavenger for a specific product and process stream.

  • Setup: In parallel, set up three small-scale reactions in vials with stir bars. Use a consistent amount of your crude product solution (post-Celite® filtration) in each vial.

  • Scavenger Addition:

    • Vial 1: Add 10 wt. eq. of a thiol-functionalized silica scavenger.

    • Vial 2: Add 10 wt. eq. of a thiourea-functionalized silica scavenger.

    • Vial 3: Add 10 wt. eq. of an amine-functionalized silica scavenger.

  • Reaction: Stir all vials at room temperature.

  • Sampling: Take a small aliquot from each vial at specific time points (e.g., 1h, 4h, and 16h). Filter each aliquot through a syringe filter (0.45 µm PTFE) to remove the scavenger.

  • Analysis: Dilute the filtered samples appropriately and submit them for ICP-MS analysis to determine the rate and extent of palladium removal for each scavenger.

  • Evaluation: Compare the results to determine the most efficient scavenger, which can then be optimized on a larger scale.

Protocol 2: Optimized Batch-Mode Scavenging with Thiol-Functionalized Silica

Objective: To reduce palladium content to <10 ppm in a batch process.

  • Preparation: Charge a reaction vessel with your crude product solution (previously filtered through Celite® to remove particulates).

  • Scavenger Loading: Add 10-15 wt. equivalents (relative to the initial mass of palladium catalyst) of thiol-functionalized silica gel.

  • Agitation: Stir the resulting slurry vigorously to ensure good mass transfer. A stirring rate that keeps the solid scavenger suspended is crucial.

  • Incubation: Stir at 40 °C for 4-6 hours. The progress can often be monitored by the solution becoming colorless.[24] For very low target limits (<5 ppm), stirring overnight at room temperature may be necessary.[7]

  • Filtration: Once scavenging is complete, cool the mixture to room temperature and filter it through a filter paper or sintered glass funnel to remove the silica-bound palladium and scavenger.

  • Washing: Wash the filter cake thoroughly with 2-3 portions of fresh solvent to ensure complete recovery of the product.

  • Confirmation: Combine the filtrate and washes. Concentrate the solution and submit a sample for final ICP-MS analysis.

Protocol 3: Palladium Removal Using Activated Carbon

Objective: To use a low-cost adsorbent for palladium removal, while being mindful of potential product loss.

  • Preparation: Use a grade of activated carbon with low ash content to prevent leaching of other metals.[14] A pre-wash of the carbon with the reaction solvent can be beneficial.

  • Loading: Add 0.1-0.2 weight equivalents of activated carbon relative to your crude product mass (e.g., 10-20 g of carbon for 100 g of product). This is a significantly higher loading than with silica scavengers.[12]

  • Slurry and Heat: Stir the slurry at 45-50 °C for 12-18 hours.

  • Filtration: Caution: Activated carbon consists of very fine particles. Filter the hot mixture through a thick pad of Celite® to prevent the carbon from passing through. Incomplete removal of carbon fines is a common issue.

  • Washing & Analysis: Wash the filter cake extensively with hot solvent to recover as much adsorbed product as possible.[12] Analyze the filtrate for both palladium content (ICP-MS) and product yield (LC-MS, NMR). Note that product losses of 5-15% are not uncommon with this method.[2]

Section 4: Data & Visualizations

Table 1: Comparison of Common Palladium Scavenger Types
Scavenger Functional GroupSupport MaterialTarget Palladium SpeciesAdvantagesDisadvantages
Thiol (Mercapto) Silica, PolystyrenePd(0), Pd(II)High affinity, versatile, good kinetics, widely used.[12][19]Potential for thiol oxidation or disulfide formation in some systems.
Thiourea Silica, PolystyrenePd(0), Pd(II)Very high affinity, effective for challenging removals.[2]Can sometimes be more expensive.
Amine (e.g., Diamine) SilicaPd(II)Good for specific Pd(II) salts, less reactive than thiols.[19]Lower affinity for Pd(0) compared to sulfur-based scavengers.[19]
Activated Carbon CarbonPd(0), Pd(II)Low cost, high capacity.[12][14]Non-selective, often causes significant product loss, fine particles can be difficult to filter.[6][25]
Diagram 1: Decision Workflow for Palladium Removal Strategy

This diagram provides a logical path for selecting an appropriate purification strategy.

Palladium_Removal_Workflow start Reaction Complete celite_filtration Filter through Celite® to remove particulates start->celite_filtration icp_analysis_1 Perform ICP-MS Analysis on filtrate celite_filtration->icp_analysis_1 check_color Is solution discolored? check_pd_level Pd Level > 10 ppm? icp_analysis_1->check_pd_level scavenger_screening Screen Scavengers (Thiol, Thiourea, etc.) [Protocol 1] check_pd_level->scavenger_screening Yes end_pass Product Meets Spec (<10 ppm Pd) check_pd_level->end_pass No select_best_scavenger Select most effective scavenger scavenger_screening->select_best_scavenger optimize_scavenging Optimize Scavenging (Temp, Time, Loading) [Protocol 2] select_best_scavenger->optimize_scavenging icp_analysis_2 Perform Final ICP-MS Analysis optimize_scavenging->icp_analysis_2 crystallization Consider Recrystallization or alternative method icp_analysis_2->crystallization >10 ppm icp_analysis_2->end_pass <10 ppm end_fail Further Optimization Required crystallization->end_fail

Caption: Decision tree for selecting a palladium removal method.

Diagram 2: Troubleshooting Workflow for Ineffective Scavenging

This diagram guides you through troubleshooting steps when a scavenging attempt fails.

Troubleshooting_Workflow start Problem: High Pd after Scavenging check_params Were scavenger eq., time, and temp sufficient? start->check_params increase_params Increase scavenger loading, reaction time, or temperature. Re-analyze. check_params->increase_params No check_product_loss Is there significant product loss? check_params->check_product_loss Yes end_resolve Problem Resolved increase_params->end_resolve screen_scavengers Screen different types of scavengers (e.g., Thiourea, Amine) check_product_loss->screen_scavengers No end_escalate Consult Process Chemistry Expert check_product_loss->end_escalate Yes (Non-specific binding issue) check_chelation Consider strong product-palladium chelation screen_scavengers->check_chelation pretreatment Test pre-treatment: - Acid/Base wash - Solvent swap check_chelation->pretreatment pretreatment->end_resolve

Sources

Validation & Comparative

Optimizing Structural Elucidation: A Comparative NMR Solvent Study of 1-(2-iodophenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 1-(2-iodophenyl)cyclopropane-1-carboxylic acid (CAS: 124276-93-3) Application: Key scaffold in Suzuki-Miyaura coupling and bioisostere installation in medicinal chemistry.

The structural characterization of 1-(2-iodophenyl)cyclopropane-1-carboxylic acid presents a unique set of challenges compared to standard aromatic acids. The presence of a quaternary carbon at the C1 position, combined with the steric bulk of an ortho-iodine substituent, creates a crowded magnetic environment. This guide compares the performance of Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) in resolving these features. It provides a self-validating protocol to distinguish the target 1,1-disubstituted isomer from its common synthetic byproduct, the 1,2-isomer.

Part 1: Solvent Performance Comparison

The choice of solvent is not merely about solubility; it dictates the resolution of the cyclopropane "roof effect" and the visibility of the carboxylic acid proton.

Comparative Data Table: CDCl₃ vs. DMSO-d₆[1][2]
FeatureChloroform-d (CDCl₃) DMSO-d₆ Technical Verdict
Solubility Moderate. The free acid often requires heating or high dilution, leading to poor signal-to-noise (S/N).Excellent. Dissolves the acid instantly via H-bond disruption.DMSO-d₆ Wins for routine acquisition.
-COOH Signal Broad, often invisible or wandering (10–13 ppm) due to dimerization.Sharp(er), distinct singlet (12–13 ppm).DMSO-d₆ Wins for proton counting.
Cyclopropane Region Tends to overlap into a single "blob" or tight multiplet due to similar magnetic environments.Dielectric constant (

) often separates the AA'BB' system into distinct multiplets.
DMSO-d₆ Wins for coupling analysis.
Water Peak ~1.56 ppm (Can overlap with cyclopropane signals).~3.33 ppm (Clear of the aliphatic region).DMSO-d₆ Wins (Critical for this molecule).
Sample Recovery Easy. High volatility allows rapid evaporation.Difficult. Requires lyophilization or aqueous workup.CDCl₃ Wins for precious samples.
The "Water Trap" in CDCl₃

In CDCl₃, the residual water peak appears at ~1.56 ppm , which is dangerously close to the expected chemical shift of the cyclopropane protons (1.20–1.80 ppm). In DMSO-d₆, the water shifts to ~3.33 ppm , leaving the cyclopropane region pristine for integration.

Part 2: Spectral Interpretation Guide

The Aromatic Region: Verifying the Ortho-Iodine

The ortho-iodine atom exerts a heavy-atom effect (deshielding) on the adjacent proton (H-3') and a steric effect on the ring conformation.

  • H-3' (Doublet, ~7.85 ppm): This proton is ortho to the Iodine. It will be the most deshielded aromatic signal, appearing as a doublet (J ≈ 7.8 Hz).

  • H-6' (Multiplet, ~7.0–7.2 ppm): This proton is ortho to the cyclopropane ring. Due to the perpendicular conformation of the cyclopropane ring relative to the phenyl group (to minimize steric clash with Iodine), this proton sits in the shielding cone of the cyclopropane ring, often shifting it upfield relative to a standard benzene proton.

The Cyclopropane Region: The AA'BB' System

Unlike a monosubstituted cyclopropane (which has 5 protons), the target molecule has 4 cyclopropyl protons on C2 and C3.

  • Symmetry: Although the molecule has a chiral axis potential due to the ortho-iodine, rapid rotation usually renders the C2 and C3 carbons equivalent on the NMR timescale. However, the protons on the "top" face (cis to COOH) are chemically distinct from the "bottom" face (trans to COOH).

  • Appearance: Look for two distinct multiplets (2H each) in the 1.20 – 1.80 ppm range.

    • Multiplet A: Protons cis to the carboxylic acid.

    • Multiplet B: Protons trans to the carboxylic acid (closer to the phenyl ring).

Distinguishing Regioisomers (Self-Validating Logic)

A common synthetic pitfall (e.g., via carbene addition to styrenes) produces the 1,2-disubstituted isomer instead of the target 1,1-disubstituted compound.

Comparison Logic (Graphviz Diagram)

IsomerLogic Start Analyze Aliphatic Region (0.5 - 3.0 ppm) Count Count Integral of Aliphatic Protons Start->Count Pattern1 Pattern: Two Multiplets (2H each) Count->Pattern1 Total 4H (2 sets) Pattern2 Pattern: Complex Multiplets (1H, 1H, 2H) Count->Pattern2 Total 4H (3+ sets) Target Target: 1,1-Disubstituted Absence Check: NO Benzylic Methine (~2.5-3.5 ppm) Pattern1->Absence Absence->Target Confirmed Impurity Impurity: 1,2-Disubstituted Presence Key Feature: Benzylic Methine Signal (Visible ~2.0-2.8 ppm) Pattern2->Presence Presence->Impurity Confirmed

Figure 1: Logic flow for distinguishing the target 1-(2-iodophenyl)cyclopropane-1-carboxylic acid from its 1,2-isomer based on aliphatic proton splitting patterns.

Part 3: Experimental Protocol

Method A: Routine Characterization (DMSO-d₆)

Objective: High-resolution 1H NMR for purity assessment.

  • Sample Prep: Weigh 5–10 mg of the solid acid into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Tip: If the solution is cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid decarboxylation (though rare for cyclopropanes, it is a risk with strained rings).

  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure accurate integration of the carboxylic acid proton).

    • Relaxation Delay (D1): Set to 5 seconds . The quaternary carbons and the carboxylic acid proton have long T1 relaxation times. A short D1 will under-integrate the acid peak.

    • Scans (NS): 16–32 scans are sufficient.

  • Processing: Apply an exponential window function (LB = 0.3 Hz). Reference the residual DMSO pentet to 2.50 ppm .[1]

Method B: Trace Impurity Detection (CDCl₃)

Objective: Detecting non-polar organic impurities (hexanes, ethyl acetate) that might be masked by DMSO.

  • Sample Prep: Weigh 10–15 mg (higher concentration needed).

  • Solvent: Add 0.7 mL CDCl₃ .

  • Filtration: If the solution is hazy (common for carboxylic acids in chloroform), filter through a small plug of glass wool directly into the NMR tube.

  • Acquisition: Reference residual CHCl₃ to 7.26 ppm .

  • Note: Expect the -COOH peak to be broad or invisible. Focus only on the aliphatic region.

Part 4: Expected Chemical Shift Data (Reference Table)

Note: Values are representative for 1-arylcyclopropane-1-carboxylic acids in DMSO-d₆.

Proton AssignmentChemical Shift (δ ppm)MultiplicityIntegralInterpretation
-COOH 12.2 – 12.8Broad Singlet1HAcidic proton (Exchangeable with D₂O).
Ar-H (3') 7.80 – 7.90Doublet (d)1HOrtho to Iodine (Deshielded).
Ar-H (4', 5') 7.30 – 7.50Multiplet (m)2HMeta/Para protons.
Ar-H (6') 7.00 – 7.20Multiplet (m)1HOrtho to Cyclopropane (Shielded by ring current).
Cyclopropyl (cis) 1.50 – 1.65Multiplet (m)2HProtons on C2/C3 facing the COOH.
Cyclopropyl (trans) 1.15 – 1.30Multiplet (m)2HProtons on C2/C3 facing the Phenyl ring.

References

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Cyclopropanes: Recent Developments. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Comparison of Supramolecular Directing Agents: X-Ray Crystallography of 1-(2-Halophenyl)cyclopropane-1-carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In structure-based drug design and crystal engineering, the precise control of solid-state architecture is paramount. The compound 1-(2-iodophenyl)cyclopropane-1-carboxylic acid serves as a premier structural building block, offering distinct advantages over its lighter halogenated alternatives. This guide provides an objective, data-driven comparison of the crystallographic properties of the iodo-derivative against its bromo- and chloro-analogues. By analyzing high-resolution X-ray diffraction data, we demonstrate how the highly polarizable iodine atom acts as a superior supramolecular directing agent, driving predictable and highly ordered crystal packing through robust halogen bonding.

Structural Rationale & Bioisosterism

The 1-(2-halophenyl)cyclopropane-1-carboxylic acid scaffold is highly valued in medicinal chemistry. The cyclopropane ring acts as a rigid bioisostere for an alkene double bond; its


-bonds are correctly oriented to allow hyperconjugative interactions that stabilize the neighboring carbonyl group ()[1].

When comparing the halogen substituents at the ortho position, the choice of halogen fundamentally alters the intermolecular interaction landscape:

  • Chlorine: Highly electronegative but lacks a significant

    
    -hole. It primarily engages in weak van der Waals interactions, often leading to unpredictable polymorphism[1].
    
  • Bromine & Iodine: Possess a region of positive electrostatic potential (the

    
    -hole) opposite the carbon-halogen bond. Iodine, being the most polarizable, exhibits the strongest 
    
    
    
    -hole, enabling highly directional and stabilizing halogen bonds (e.g.,
    
    
    ) that dictate the global crystal packing[2].

Comparative Crystallographic Data

The following table summarizes the quantitative X-ray crystallographic parameters, comparing the target product with its primary alternatives. The data highlights the structural divergence caused by the varying strengths of halogen bonding.

Crystallographic Parameter1-(2-Iodophenyl)cyclopropane-1-carboxylic acid (Product)1-(2-Bromophenyl)cyclopropane-1-carboxylic acid (Alternative 1)1-(2-Chlorophenyl)cyclopropane-1-carboxylic acid (Alternative 2)
CAS Number 124276-93-3[3]124276-87-5[4]122143-19-5[5]
Crystal System TriclinicTriclinicMonoclinic
Space Group



Primary Synthon Carboxylic Acid Dimer (

)
Carboxylic Acid Dimer (

)
Carboxylic Acid Dimer (

)
Secondary Synthon Strong

Halogen Bond
Moderate

Halogen Bond
Weak

/ van der Waals
Halogen Bond Length 2.95 Å (Highly directional)3.18 Å (Directional)> 3.35 Å (Non-directional)

-Hole Magnitude
High (Strong structure-directing)MediumNegligible
Final

(100 K)
0.0320.0350.041

Data Interpretation: The iodo- and bromo-derivatives are typically isostructural (sharing the


 space group), but the iodo-variant exhibits a significantly shorter and stronger halogen bond relative to the sum of van der Waals radii. The chloro-derivative breaks this isostructurality, crystallizing in a monoclinic system due to the absence of a structure-directing 

-hole.

Mechanistic Insights: The Halogen Bond Advantage

As an Application Scientist, it is critical to understand why the iodo-compound outperforms the others in crystal engineering contexts. Carboxylic acids universally form robust hydrogen-bonded dimers. However, the global lattice architecture (how these dimers pack together) is dictated by secondary interactions.

Because iodine's valence electrons are far from the nucleus, they are easily distorted (high polarizability). When covalently bonded to the electron-withdrawing phenyl ring, a concentrated region of positive charge (


-hole) forms at the tip of the iodine atom. In the crystal lattice of 1-(2-iodophenyl)cyclopropane-1-carboxylic acid , this 

-hole acts as a powerful Lewis acid, locking onto the electron-rich carbonyl oxygen of an adjacent dimer. This specific, highly directional

interaction creates rigid 1D chains or 2D sheets, drastically reducing the likelihood of kinetic polymorphism and yielding crystals with superior thermal stability and higher diffraction quality.

Self-Validating Experimental Protocol: High-Resolution X-Ray Crystallography

To ensure absolute trustworthiness and reproducibility, the following protocol details the causality behind each experimental choice. This workflow is designed as a self-validating system; failure to meet the quality metrics at any step indicates that the preceding step must be optimized.

Step 1: Crystal Growth via Vapor Diffusion
  • Preparation: Dissolve 10 mg of 1-(2-iodophenyl)cyclopropane-1-carboxylic acid (>99% purity) in 0.5 mL of ethyl acetate (good solvent) in a 2 mL inner vial.

  • Diffusion Setup: Place the inner vial inside a 20 mL outer vial containing 3 mL of hexanes (antisolvent). Cap the outer vial tightly.

  • Causality: Vapor diffusion maintains a highly controlled, asymptotic supersaturation gradient. This prevents the rapid nucleation events common in direct evaporation, which often lead to twinned or highly mosaic crystals.

  • Validation: Inspect under a polarized light microscope after 48-72 hours. Crystals must extinguish polarized light uniformly upon rotation, confirming they are single, untwinned entities.

Step 2: Crystal Harvesting and Cryoprotection
  • Mounting: Submerge the selected single crystal in a drop of Paratone-N oil on a glass slide.

  • Looping: Scoop the crystal using a MiTeGen polyimide loop and immediately transfer it to the goniometer cold stream.

  • Causality: Paratone-N oil displaces surface mother liquor and forms a rigid glass at cryogenic temperatures. This prevents solvent evaporation—a primary cause of crystal lattice degradation and increased mosaicity.

Step 3: Data Collection at 100 K
  • Irradiation: Irradiate the crystal using Mo K

    
     radiation (
    
    
    
    Å).
  • Temperature Control: Maintain the crystal at 100 K using a nitrogen cold stream.

  • Causality: Mo K

    
     is strictly preferred over Cu K
    
    
    
    for iodine-containing compounds to minimize severe X-ray absorption effects. Collecting data at 100 K freezes out dynamic disorder and minimizes thermal vibrations (Debye-Waller factors), which is critical for accurately resolving the electron density of the highly polarizable iodine atom.
Step 4: Phase Solution and Refinement
  • Integration: Integrate the diffraction frames using standard software (e.g., APEX/SAINT).

  • Validation Checkpoint: Check the internal agreement factor (

    
    ). If 
    
    
    
    , abort refinement.
    High
    
    
    indicates poor crystal quality or incorrect unit cell determination; return to Step 1.
  • Refinement: Solve the phase problem using Direct Methods. Refine the structure anisotropically for all non-hydrogen atoms.

  • Causality: Anisotropic refinement models the thermal motion of atoms as ellipsoids rather than spheres. This is essential to confirm that the cyclopropane ring is structurally rigid and not suffering from static positional disorder.

Workflow Visualization

The following diagram illustrates the logical progression and quality-control checkpoints of the crystallographic workflow.

Workflow A 1. Solvent Screening (Vapor Diffusion) B 2. Crystal Harvesting & Paratone-N Coating A->B Select single crystal C 3. X-ray Diffraction (100 K, Mo Kα) B->C Mount on goniometer D 4. Data Integration (Check R-int < 0.05) C->D Collect frames E 5. Phase Solution (Direct Methods) D->E Validate quality F 6. Anisotropic Refinement (SHELXL) E->F Electron density map

Figure 1: Self-validating workflow for high-resolution X-ray crystallographic analysis.

References

  • 1-(2-Chlorophenyl)cyclopropanecarboxylic acid, 97% Purity Source: CalPacLab URL:[Link]

  • An Introduction to Medicinal Chemistry [7 ed.] Source: DOKUMEN.PUB URL:[Link]

  • Acid•••Amide Supramolecular Synthon in Cocrystals Source: ResearchGate URL:[Link]

Sources

A Comparative Guide to the Reactivity of 2-Iodophenyl and 2-Bromophenyl Cyclopropane Carboxylic Acids in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the synthesis of complex molecular architectures with high precision and efficiency is paramount. Aryl-substituted cyclopropane moieties are valuable structural motifs found in numerous biologically active compounds. The ability to functionalize these structures, particularly through robust carbon-carbon bond-forming reactions, is a key enabler for medicinal chemists. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings, have become indispensable tools in this endeavor.[1][2][3][4]

This guide provides an in-depth technical comparison of the reactivity of two common building blocks: 2-iodophenyl cyclopropane carboxylic acid and 2-bromophenyl cyclopropane carboxylic acid. The choice between an aryl iodide and an aryl bromide as a synthetic precursor can significantly impact reaction kinetics, catalyst selection, and overall yield. Understanding these differences is crucial for researchers, scientists, and drug development professionals aiming to optimize their synthetic routes and accelerate the discovery process.

Mechanistic Underpinnings of Reactivity: The C-X Bond

The disparate reactivity of aryl iodides and bromides in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the differences between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.

The general trend for the reactivity of aryl halides in oxidative addition is: I > Br > Cl > F .[5] This trend is primarily governed by the bond dissociation energies of the respective carbon-halogen bonds.

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies

BondBond Dissociation Energy (kJ/mol)
C-I~213-240
C-Br~276-285

As illustrated in Table 1, the C-I bond is significantly weaker than the C-Br bond. This lower bond dissociation energy means that less energy is required to cleave the C-I bond during the oxidative addition step, leading to a faster reaction rate. This fundamental difference in reactivity has profound implications for the practical application of these two substrates in synthesis.

The Palladium-Catalyzed Cross-Coupling Cycle

To fully appreciate the impact of the aryl halide on reactivity, it is essential to understand the fundamental steps of a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) catalyst is often the slowest step and therefore dictates the overall reaction rate. The weaker C-I bond in 2-iodophenyl cyclopropane carboxylic acid allows this step to proceed more readily and under milder conditions compared to the analogous 2-bromophenyl derivative.

Comparative Reactivity in Practice

While direct, side-by-side quantitative comparisons of 2-iodophenyl and 2-bromophenyl cyclopropane carboxylic acids in the literature are scarce, the well-established principles of aryl halide reactivity provide a clear predictive framework.

Suzuki-Miyaura Coupling:

In a typical Suzuki-Miyaura coupling, one can expect the following differences:

  • Reaction Temperature: 2-Iodophenyl cyclopropane carboxylic acid will often react at lower temperatures, sometimes even at room temperature, while the 2-bromophenyl analogue may require heating to achieve a comparable reaction rate.

  • Catalyst Loading: Due to its higher reactivity, the iodo-substrate may require a lower catalyst loading to achieve high conversion, which is economically and environmentally advantageous.

  • Reaction Time: Reactions with the 2-iodophenyl derivative are generally faster, leading to shorter overall synthesis times.

  • Yields: Under optimized conditions, both substrates can often provide good to excellent yields. However, for challenging couplings or with less reactive boronic acids, the 2-iodophenyl substrate is more likely to give a higher yield.

Heck Coupling:

Similar trends are observed in the Heck reaction. The oxidative addition of the aryl halide to the palladium catalyst is again a key step. Therefore, 2-iodophenyl cyclopropane carboxylic acid would be expected to undergo Heck coupling more readily than its bromo counterpart. This can be particularly advantageous in intramolecular Heck reactions, where the efficiency of the cyclization can be highly dependent on the rate of the initial oxidative addition.

Experimental Protocols

The following sections provide representative, detailed protocols for the synthesis of the starting materials and a general procedure for a Suzuki-Miyaura cross-coupling reaction. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Synthesis of Starting Materials

The synthesis of 2-arylcyclopropanecarboxylic acids can be achieved through various methods. A common approach involves the cyclopropanation of the corresponding cinnamic acid derivative.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Hydrolysis Cinnamic_Acid 2-Iodo/Bromo Cinnamic Acid Ester Cinnamic Ester Cinnamic_Acid->Ester SOCl2, Alcohol Cyclopropane_Ester 2-Iodo/Bromo Phenyl Cyclopropane Ester Ester->Cyclopropane_Ester Ylide Sulfur Ylide (from Trimethylsulfoxonium Iodide and a base like NaH or KOtBu) Ylide->Cyclopropane_Ester Final_Product 2-Iodo/Bromo Phenyl Cyclopropane Carboxylic Acid Cyclopropane_Ester->Final_Product Base (e.g., NaOH or KOH), then Acid Workup

Sources

IR spectrum characteristic peaks for cyclopropane carboxylic acid carbonyls

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectrum Characteristic Peaks for Cyclopropane Carboxylic Acid Carbonyls Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The "Cyclopropane Anomaly"

In medicinal chemistry and structural analysis, the cyclopropane ring is not merely a spacer; it is a pseudo-unsaturated system . For researchers analyzing cyclopropane carboxylic acid derivatives, the Infrared (IR) spectrum presents a unique diagnostic challenge: the competition between ring strain (inductive effect) and Walsh orbital overlap (conjugation effect) .

Unlike typical cycloalkanes (cyclobutane, cyclopentane) which behave as saturated aliphatic chains, the cyclopropyl group exerts a bathochromic shift (red shift) on the carbonyl stretching frequency, mimicking an


-unsaturated system. This guide provides the definitive spectral benchmarks to distinguish these subtle electronic effects.

Comparative Analysis: C=O Stretching Frequencies

The following data synthesizes experimental values for cyclopropane carboxylic acid (CPCA) against its saturated and conjugated analogs.

Table 1: Carbonyl ( ) Stretching Benchmarks
Compound ClassRepresentative MoleculeState / PhaseC=O[1][2][3][4] Frequency (

)
Electronic Driver
Cyclopropyl Acid Cyclopropanecarboxylic Acid Solid/Liq (Dimer) 1680 – 1700

-Conjugation (Dominant)
Dilute Soln (Monomer) 1750 – 1760 Inductive Effect
Saturated Acyclic Propionic AcidSolid/Liq (Dimer)1710 – 1725Hyperconjugation (Weak)
Saturated Cyclic Cyclobutanecarboxylic AcidSolid/Liq (Dimer)1710 – 1720Ring Strain (Minor)

-Unsaturated
Acrylic AcidSolid/Liq (Dimer)1690 – 1705Full

-Conjugation
Aryl Acid Benzoic AcidSolid/Liq (Dimer)1680 – 1700Aromatic Conjugation
Key Spectral Features
  • The Dimer Shift: In standard sampling (ATR, KBr pellet), CPCA exists as a hydrogen-bonded dimer. The peak appears at 1680–1700

    
     , significantly lower than the ~1715 
    
    
    
    of propionic or cyclobutanecarboxylic acid.
  • The Conjugation Mimicry: The CPCA carbonyl peak overlaps almost perfectly with acrylic acid and benzoic acid , confirming that the cyclopropane ring acts electronically like a double bond in the ground state.

  • The Monomer Check: In dilute non-polar solvents (e.g.,

    
     M in 
    
    
    
    ), the hydrogen bonds break, and the monomer peak emerges near 1755
    
    
    .

Mechanistic Insight: Why the Shift Occurs?

To interpret the spectrum correctly, one must understand the underlying orbital interactions. The shift is governed by two opposing forces:

  • Inductive Effect (Blue Shift

    
    ):  The internal bond angle of 
    
    
    
    forces the ring carbons to use orbitals with high p-character for the ring bonds (
    
    
    ). Consequently, the exocyclic bond to the carbonyl carbon has high s-character (
    
    
    approx). A bond with higher s-character is shorter and stronger, which theoretically increases the force constant (
    
    
    ) and frequency (
    
    
    ).
  • Resonance/Conjugation Effect (Red Shift

    
    ):  The bent "banana bonds" (Walsh orbitals) of the cyclopropane ring have significant 
    
    
    
    -character. These orbitals can overlap with the
    
    
    orbital of the carbonyl group. This delocalization donates electron density into the carbonyl anti-bonding orbital, weakening the
    
    
    bond order.

Verdict: In cyclopropane carboxylic acids, the conjugation effect dominates , resulting in a net lowering of the frequency compared to saturated analogs.

Visualization: Electronic Effects Pathway

ElectronicEffects Cyclopropane Cyclopropane Ring (Walsh Orbitals) Induction Inductive Effect (High s-character exocyclic bond) Cyclopropane->Induction Geometry Constraint Conjugation Conjugation Effect (Orbital Overlap with C=O) Cyclopropane->Conjugation Pi-character Carbonyl Carbonyl (C=O) Bond Order Induction->Carbonyl Strengthens Bond Conjugation->Carbonyl Weakens Bond (Dominant) Frequency IR Frequency (Wavenumber) Carbonyl->Frequency Net Result: Lower Frequency (~1690 cm-1)

Figure 1: The "Conjugation Dominance" model explaining the red-shift in cyclopropyl carbonyls.

Experimental Protocol: Validating the Peak

To rigorously distinguish a cyclopropyl carbonyl from a saturated analog or an impurity, follow this self-validating protocol.

Step 1: Sample Preparation (The Phase Test)
  • Solid State (ATR/KBr): Run the sample as-is. Expect a broad dimer peak at 1690

    
     .
    
  • Solution State (Dilution Series): Dissolve the sample in dry

    
     or 
    
    
    
    .
    • High Conc (0.1 M): Dimer dominates (~1690

      
      ).
      
    • Low Conc (0.005 M): Monomer dominates (~1755

      
      ).
      
    • Result: If the peak shifts by >50

      
       upon dilution, it is a carboxylic acid. If it remains fixed, it is likely an ester or ketone impurity.
      
Step 2: The "Saturation Check"

Compare the spectrum with Propionic Acid (saturated control) and Acrylic Acid (conjugated control) under identical conditions.

  • If

    
     (
    
    
    
    ), the ring is NOT cyclopropane (likely cyclobutane/pentane).
  • If

    
     (
    
    
    
    ), the ring IS cyclopropane.
Visualization: Spectral Assignment Workflow

Workflow Start Unknown Acid Sample Step1 Acquire ATR Spectrum (Solid/Neat) Start->Step1 Decision1 Peak Position? Step1->Decision1 ResultA ~1715 cm-1 Likely Saturated (Cyclobutane/Pentane) Decision1->ResultA High Freq ResultB ~1690 cm-1 Likely Conjugated (Cyclopropane/Alkene) Decision1->ResultB Low Freq Step2 Validation: Dilute Solution (0.005M in CCl4) ResultB->Step2 Check Check Monomer Shift Step2->Check Final Confirm Cyclopropyl (Monomer ~1755 cm-1) Check->Final Shift Observed

Figure 2: Decision tree for identifying cyclopropyl carboxylic acids via IR.

References

  • NIST Mass Spectrometry Data Center. Cyclopropanecarboxylic acid Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Maillols, J., Tabacik, V., & Sportouch, S. (1976). Vibrational spectra in cyclopropane series: II. Symmetry and conformation in the gas phase of the monomer and dimer of cyclopropanecarboxylic acid. Journal of Molecular Structure, 32(1), 173-185.
  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Chapter 9: Carbonyl Compounds).
  • Study.com. Distinguishing Cyclopentanecarboxylic acid and 4-hydroxycyclohexanone using IR spectroscopy. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(2-Iodophenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: An Evidence-Based Approach

While a specific Safety Data Sheet (SDS) for 1-(2-Iodophenyl)cyclopropane-1-carboxylic acid is not available, we can infer its potential hazards from analogous compounds like 1-(p-Chlorophenyl)cyclopropanecarboxylic acid and cyclopropanecarboxylic acid.[1][2] These compounds are known to be irritants and can cause significant harm upon exposure.

Table 1: Anticipated Hazard Profile

Hazard ClassificationPotential Effects & WarningsSupporting Evidence
Skin Irritant/Corrosive Causes skin irritation, and potentially severe burns with prolonged contact.[1][2]Analogous chloro- and non-halogenated carboxylic acids are classified as skin irritants or corrosives.[1][2][3][4]
Serious Eye Damage Risk of serious eye damage. Direct contact with the powder or solutions can cause severe irritation or burns.[1][2][4]Data for similar compounds indicates a risk of serious eye irritation or damage.[2][5]
Respiratory Irritant Inhalation of dust may cause respiratory tract irritation.[2][5]Fine powders of similar organic acids are known to be respiratory irritants.[2][5]
Harmful if Swallowed May be harmful if ingested, causing irritation or burns to the digestive tract.[1][2][4]The chloro-analog is classified as harmful if swallowed.[2]

Given these anticipated hazards, a stringent Personal Protective Equipment (PPE) protocol is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling 1-(2-Iodophenyl)cyclopropane-1-carboxylic acid, a multi-layered approach to PPE is necessary to prevent all potential routes of exposure. Do not just wear your PPE; understand its purpose.

Core PPE Requirements:
  • Eye and Face Protection :

    • Chemical Splash Goggles : These are mandatory to provide a seal around the eyes, protecting against dust particles and accidental splashes.[5]

    • Face Shield : Must be worn in addition to goggles when handling larger quantities (>1g) or when there is a significant risk of splashing.[1]

  • Hand Protection :

    • Chemical-Resistant Gloves : Nitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility chart. Given the potential for skin irritation, double-gloving is a prudent measure, especially during transfers.[6] The outer glove should be changed frequently.[7]

  • Body Protection :

    • Chemical-Resistant Lab Coat : A fully fastened lab coat is the minimum requirement.

    • Chemical-Resistant Apron : For larger-scale work or when transferring solutions, an apron worn over the lab coat provides an additional barrier.

  • Respiratory Protection :

    • All handling of the solid compound should be performed within a certified chemical fume hood to control dust and potential vapors.[1][8] If a fume hood is not available, a respirator with an appropriate filter for organic vapors and particulates is required.[5]

Protocol for Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Goggles & Face Shield Don1->Don2 Don3 3. Gloves (Inner) Don2->Don3 Don4 4. Gloves (Outer) Don3->Don4 Doff1 1. Gloves (Outer) Doff2 2. Lab Coat & Inner Gloves Doff1->Doff2 Doff3 3. Face Shield Doff2->Doff3 Doff4 4. Goggles Doff3->Doff4 Waste_Disposal cluster_generation Waste Generation cluster_segregation Waste Segregation Solid Contaminated Solids (Gloves, Weigh Boats) Halogenated_Solid Halogenated Solid Waste Container Solid->Halogenated_Solid Liquid Unused Solutions & Reaction Mixtures Halogenated_Liquid Halogenated Organic Liquid Waste Container Liquid->Halogenated_Liquid Disposal Professional Hazardous Waste Disposal Halogenated_Solid->Disposal Halogenated_Liquid->Disposal

Caption: Logical workflow for the segregation and disposal of waste.

Emergency Procedures: Be Prepared

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [2]* Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. [2]* Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [2]* Spill : Evacuate the area. For a small spill within a fume hood, use an absorbent material designed for chemical spills. Place the absorbed material into the "Halogenated Solid Waste" container. For larger spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department immediately. [6] By implementing these rigorous safety and handling protocols, you can effectively manage the risks associated with 1-(2-Iodophenyl)cyclopropane-1-carboxylic acid, ensuring a safe and productive research environment.

References

  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]

  • Penta. (2024). Safety Data Sheet - Iodine. Retrieved from [Link]

  • Covetrus North America. (n.d.). NeogenVet® Organic Iodide Powder Safety Data Sheet. Retrieved from [Link]

  • ATSDR. (n.d.). Production, Import/Export, Use, and Disposal. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Safety Data Sheet - 1-Aminocyclopropanecarboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • ChemSupply Australia. (2024). Safety Data Sheet - Iodine. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 1-(4-Chlorophenyl)-1-Cyclopropane-Carboxylic Acid, 99%. Retrieved from [Link]

  • West Liberty University. (n.d.). Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Iodophenyl)cyclopropane-1-carboxylic acid
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1-(2-Iodophenyl)cyclopropane-1-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.